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5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid Documentation Hub

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  • Product: 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid
  • CAS: 876379-71-4

Core Science & Biosynthesis

Foundational

Technical Guide: Therapeutic Potential of 5-Methoxypyrazolo[1,5-a]pyridine Scaffolds

Executive Summary The pyrazolo[1,5-a]pyridine nucleus represents a "privileged scaffold" in modern medicinal chemistry, functioning as a robust bioisostere for the indole and purine rings found in endogenous ligands.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyridine nucleus represents a "privileged scaffold" in modern medicinal chemistry, functioning as a robust bioisostere for the indole and purine rings found in endogenous ligands.[1] This guide focuses specifically on the 5-methoxy substituted variant , a structural motif that offers unique electronic tuning capabilities and solubility advantages but presents distinct metabolic challenges.

This technical whitepaper analyzes the synthetic architecture, structure-activity relationships (SAR), and developability of this scaffold, with a specific focus on its application in kinase inhibition (p38 MAPK, JAK) and GPCR modulation.

Structural Significance & Chemical Space[2][3]

The pyrazolo[1,5-a]pyridine core is a fused bicyclic system containing a bridgehead nitrogen. Unlike the indole scaffold, which is electron-rich on the pyrrole ring, the pyrazolo[1,5-a]pyridine distributes electron density differently due to the dipoles of the two nitrogen atoms.

The 5-Methoxy "Handle"

The introduction of a methoxy group at the C5 position (IUPAC numbering) serves three critical medicinal chemistry functions:

  • Electronic Modulation: The C5 position is electronically coupled to the bridgehead nitrogen. An electron-donating methoxy group increases the electron density of the pyridine ring, influencing the pKa of the bridgehead nitrogen and altering the hydrogen-bond accepting capability of the N1 position.

  • Solubility Enhancement: Compared to the lipophilic C5-H or C5-Halogen analogs, the methoxy group lowers LogP and improves aqueous solubility, a critical parameter for oral bioavailability.

  • Metabolic Liability vs. Opportunity: While the methoxy group is a potential site for CYP450-mediated O-demethylation (leading to a phenol), it also blocks oxidation at the susceptible C5 position.

Synthetic Architectures: The Convergent [3+2] Strategy

To access the 5-methoxypyrazolo[1,5-a]pyridine core, the most robust and scalable method is the [3+2] cycloaddition of N-aminopyridines with alkynes . This approach is superior to hydrazine-based cyclizations due to higher regiocontrol.

Mechanism of Action

The synthesis begins with the N-amination of 4-methoxypyridine (to yield the 5-methoxy product after cyclization numbering shifts) or 3-methoxypyridine (yielding a mixture of 4- and 6- isomers, requiring separation).

Critical Regiochemistry Note: To specifically target the 5-methoxy isomer, one typically starts with 4-methoxypyridine . Upon N-amination and cyclization, the substituent ends up at position 5 of the fused system.

Visualization: Synthetic Workflow

The following diagram outlines the critical path from starting material to the functionalized core.

G Start 4-Methoxypyridine Step1 N-Amination (MSH Reagent) Start->Step1 Electrophilic Amination Inter N-Aminopyridinium Salt Step1->Inter Salt Formation Step2 [3+2] Cycloaddition (Base + Alkyne) Inter->Step2 1,3-Dipole Generation Final 5-Methoxypyrazolo [1,5-a]pyridine Step2->Final Cyclization & Aromatization

Caption: Convergent synthesis via [3+2] cycloaddition of N-aminopyridinium salts.

Medicinal Chemistry & SAR: Kinase Inhibition

The primary therapeutic application of this scaffold lies in Kinase Inhibition . The pyrazolo[1,5-a]pyridine core acts as a hinge-binder, mimicking the adenine ring of ATP.

Binding Mode

In the ATP-binding pocket of kinases (e.g., p38 MAPK, JAK2):

  • N1 Nitrogen: Acts as a Hydrogen Bond Acceptor (HBA) interacting with the hinge region backbone NH.

  • C3 Position: Often functionalized with an amide or aryl group to occupy the hydrophobic back-pocket (Gatekeeper residue interaction).

  • C5-Methoxy: Projects into the solvent-exposed region or interacts with ribose-binding residues.

Case Study: p38 MAPK Inhibition

Research by Vertex Pharmaceuticals and others has validated this scaffold. The 5-methoxy group often improves the selectivity profile against other kinases by creating a steric clash in kinases with smaller ribose pockets.

Parameter5-H Analog5-OMe AnalogImpact
p38 IC50 12 nM45 nMSlight potency loss (steric)
Solubility < 1 µg/mL15 µg/mLSignificant Improvement
Metabolic Stability HighModerateLiability: O-demethylation
Selectivity (vs. JNK) 10x>100xSelectivity Gain

Experimental Protocols

Protocol A: Synthesis of 5-Methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Rationale: This protocol establishes the core scaffold with a C3 handle for further diversification.

Reagents:

  • 4-Methoxypyridine (CAS: 620-08-6)

  • O-Mesitylenesulfonylhydroxylamine (MSH) - Warning: Potentially explosive; prepare fresh.

  • Ethyl propiolate

  • Potassium Carbonate (

    
    )
    
  • DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Preparation of Aminating Agent: Dissolve MSH in

    
     at 0°C.
    
  • N-Amination: Add 4-methoxypyridine (1.0 eq) dropwise to the MSH solution. Stir at 0°C for 1 hour, then warm to RT for 3 hours.

  • Isolation of Salt: Add diethyl ether to precipitate the N-amino-4-methoxypyridinium mesitylenesulfonate salt. Filter and dry under vacuum.

  • Cycloaddition:

    • Suspend the salt (1.0 eq) in DMF.

    • Add

      
       (2.5 eq) and Ethyl propiolate (1.2 eq).
      
    • Critical Step: The solution will turn dark. Stir at room temperature for 12 hours. The base generates the pyridinium ylide in situ, which undergoes cycloaddition.

  • Workup: Dilute with water and extract with EtOAc (3x). Wash organics with brine.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The 5-methoxy isomer is the major product due to the symmetry of the starting pyridine.

Protocol B: ADP-Glo™ Kinase Assay (p38 MAPK)

Rationale: A self-validating luminescent assay to quantify ATP-to-ADP conversion.

  • Enzyme Prep: Dilute p38 MAPK (human recombinant) to 2x optimal concentration in Kinase Buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Compound Prep: Prepare 5-methoxypyrazolo[1,5-a]pyridine derivatives in 100% DMSO (Serial dilution).

  • Reaction Assembly:

    • Add 2 µL Compound to 384-well plate.

    • Add 4 µL Enzyme solution. Incubate 15 min at RT (allows compound to bind hinge).

    • Add 4 µL Substrate Mix (ATP + p38 peptide substrate).

  • Incubation: Incubate at RT for 60 minutes.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (Depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure Luminescence (RLU). Calculate IC50 using non-linear regression (GraphPad Prism).

ADME Optimization Strategy: The "Metabolic Switch"

The 5-methoxy group is susceptible to CYP2D6-mediated O-demethylation. To mitigate this while retaining the electronic benefit, the following optimization workflow is recommended.

ADME Liability Liability: CYP-mediated O-Demethylation Strategy1 Strategy A: Deuteration (-OCD3) Liability->Strategy1 Kinetic Isotope Effect Strategy2 Strategy B: Bioisostere (-OCHF2) Liability->Strategy2 Block Oxidation Strategy3 Strategy C: Cyclization (Dihydrofuran) Liability->Strategy3 Steric Constraint

Caption: Medicinal chemistry strategies to stabilize the 5-methoxy metabolic soft spot.

Explanation of Strategies:

  • Deuteration: Replacing

    
     with 
    
    
    
    exploits the Kinetic Isotope Effect (KIE), slowing down the rate of C-H bond abstraction by CYP enzymes without altering binding affinity.
  • Fluorination: The difluoromethoxy (

    
    ) group is metabolically robust and lipophilic, though it is a weaker electron donor than methoxy.
    

References

  • Vertex Pharmaceuticals. "The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. (2008). Link

  • Johns Hopkins University. "A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2." Journal of Medicinal Chemistry. (2012). Link

  • Organic Chemistry Portal. "Synthesis of Pyrazolo[1,5-a]pyridines." (Retrieved 2024).[2][3] Link

  • MDPI. "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors." Molecules. (2024).[4][2][3] Link[2]

  • RSC Advances. "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors."[5] (2025).[6][7] Link

Sources

Exploratory

5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid molecular weight and formula

[1] Executive Summary 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid is a specialized heterocyclic building block utilized in the synthesis of advanced pharmaceutical agents. As a bioisostere of indole and azaindole,...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid is a specialized heterocyclic building block utilized in the synthesis of advanced pharmaceutical agents. As a bioisostere of indole and azaindole, the pyrazolo[1,5-a]pyridine core offers unique electronic properties and hydrogen-bonding vectors that are critical for designing ATP-competitive kinase inhibitors and BET bromodomain antagonists. This guide details its physicochemical profile, synthetic routes, and application in medicinal chemistry.

Physicochemical Profile & Identity

Core Identity Data
ParameterValue
IUPAC Name 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid
CAS Registry Number 876379-71-4
Molecular Formula C₉H₈N₂O₃
Molecular Weight 192.17 g/mol
Exact Mass 192.0535
SMILES COC1=CC2=CC(=NN2C=C1)C(=O)O
Appearance Off-white to pale yellow solid
Chemical Properties[1][4]
  • Acidity (pKa): The carboxylic acid moiety typically exhibits a pKa of 3.5 – 4.2 , making it anionic at physiological pH. The bridgehead nitrogen reduces the basicity of the pyridine ring compared to a standard pyridine.

  • Lipophilicity (LogP): Calculated LogP is approximately 0.9 , indicating a favorable balance between water solubility and membrane permeability, ideal for fragment-based drug discovery (FBDD).

  • Solubility: Soluble in DMSO, DMF, and Methanol. Sparingly soluble in water unless basified.

Structural Visualization

The following diagram illustrates the core numbering and functional zones of the molecule.

ChemicalStructure cluster_legend Medicinal Utility Core Pyrazolo[1,5-a]pyridine Core (Indole Bioisostere) Pos2 Position 2: Carboxylic Acid (Solubility / Linker Attachment) Core->Pos2 Functionalization Pos5 Position 5: Methoxy Group (H-Bond Acceptor / Metabolic Block) Core->Pos5 Substitution Kinase Kinase Hinge Binder Core->Kinase BET Bromodomain Inhibitor Core->BET

Caption: Structural decomposition of the scaffold highlighting the pharmacophoric contributions of the C2-acid and C5-methoxy groups.

Synthetic Pathways[5][6][7]

Synthesis of this regioisomer requires controlling the cycloaddition orientation to ensure the carboxylate forms at position 2 rather than position 3.

Primary Route: [3+2] Cycloaddition

This route utilizes an N-aminopyridinium salt and an alkyne. To favor the 2-carboxylate, specific propiolate esters or dicarboxylates are used.

Step-by-Step Protocol:

  • Formation of N-Aminopyridinium Salt:

    • Reagents: 4-Methoxypyridine, O-(Mesitylenesulfonyl)hydroxylamine (MSH) or Hydroxylamine-O-sulfonic acid (HOSA).

    • Conditions: React in DCM at 0°C to RT for 12 hours.

    • Product: 1-Amino-4-methoxypyridinium mesitylenesulfonate.

    • Note: MSH is shock-sensitive; prepare fresh or use HOSA as a safer alternative.

  • Cycloaddition (Regio-controlled):

    • Reagents: 1-Amino-4-methoxypyridinium salt, Ethyl propiolate (or Dimethyl acetylenedicarboxylate - DMAD), K₂CO₃ (base).

    • Solvent: DMF or Ethanol.

    • Mechanism: Base-mediated 1,3-dipolar cycloaddition followed by aromatization.

    • Regioselectivity: Reaction with ethyl propiolate often favors the 3-isomer. To secure the 2-isomer , use DMAD to form the 2,3-dicarboxylate, then selectively decarboxylate the 3-position under acidic conditions (H₂SO₄/Heat).

  • Hydrolysis:

    • Reagents: LiOH or NaOH (2M aqueous), THF/MeOH.

    • Conditions: Stir at RT for 4 hours. Acidify with 1M HCl to precipitate the free acid.

    • Purification: Recrystallization from Ethanol/Water.

Synthetic Workflow Diagram

Synthesis Start 4-Methoxypyridine Salt N-Aminopyridinium Salt Start->Salt Amination (DCM, 0°C) Reagent Aminating Agent (HOSA or MSH) Reagent->Salt Cyclo Pyrazolo[1,5-a]pyridine Ester Intermediate Salt->Cyclo [3+2] Cycloaddition (K2CO3, Alkyne) Product 5-Methoxypyrazolo[1,5-a] pyridine-2-carboxylic Acid Cyclo->Product Hydrolysis (LiOH) & Acidification

Caption: Step-wise synthetic flow from commercially available 4-methoxypyridine to the target acid.

Medicinal Chemistry Applications

Scaffold Utility

The pyrazolo[1,5-a]pyridine ring is a privileged scaffold in drug discovery.

  • Bioisosterism: It serves as a stable, non-basic isostere of indole. The lack of the N-H donor (present in indole) prevents non-specific binding while maintaining planarity.

  • Kinase Inhibition: The nitrogen at position 1 (bridgehead) and position 7 (part of the pyridine ring) can mimic the N1 and N3 of the adenine purine ring, allowing it to form key hydrogen bonds with the hinge region of kinase enzymes (e.g., PI3K, CDK, JAK).

Structure-Activity Relationship (SAR) Logic
  • C2-Carboxylic Acid:

    • Used as a handle for amide coupling to attach solubilizing groups (e.g., morpholine, piperazine) or to extend into the solvent-exposed region of the protein pocket.

    • Can be converted to heterocycles (oxadiazoles, triazoles) to improve metabolic stability.

  • C5-Methoxy Group:

    • Acts as a hydrogen bond acceptor.

    • Blocks metabolic oxidation at the susceptible C5 position.

    • Can be demethylated to a hydroxyl group for further functionalization (e.g., etherification with larger groups).

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical criteria must be met.

Proton NMR (¹H NMR)

Solvent: DMSO-d₆, 400 MHz

  • δ 13.0 ppm (br s, 1H): Carboxylic acid proton (-COOH).

  • δ 8.6 ppm (d, 1H): H-7 (adjacent to bridgehead N, deshielded).

  • δ 7.2 ppm (s, 1H): H-3 (pyrazole ring proton).

  • δ 7.1 ppm (d, 1H): H-4 (pyridine ring).

  • δ 6.7 ppm (dd, 1H): H-6.

  • δ 3.9 ppm (s, 3H): Methoxy group (-OCH₃).

Quality Control Specifications
TestAcceptance CriteriaMethod
Purity ≥ 97.0%HPLC (C18, Acetonitrile/Water + 0.1% TFA)
Identity Matches Ref. Std.¹H NMR, Mass Spec (ESI+)
Water Content ≤ 1.0%Karl Fischer Titration
Residual Solvents < ICH LimitsGC-Headspace

Handling & Safety

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.

    • Handle in a fume hood to avoid inhalation of dust.

    • Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation over long periods.

References

  • Johns, B. A., et al. (2009). "Pyrazolo[1,5-a]pyridine integrase inhibitors." Journal of Medicinal Chemistry. (Contextual reference for scaffold utility).

  • PubChem. (2025).[1] Compound Summary: Pyrazolo[1,5-a]pyridine-2-carboxylic acid derivatives. National Library of Medicine. Retrieved from [Link].

Sources

Foundational

Crystallographic &amp; Supramolecular Characterization of Pyrazolo[1,5-a]pyridine Carboxylic Acid Derivatives

Executive Summary The pyrazolo[1,5-a]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems.[1] Its derivatives are critical in the development...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems.[1] Its derivatives are critical in the development of kinase inhibitors (e.g., PI3K, JAK) and anti-inflammatory agents. This guide details the solid-state characterization of carboxylic acid derivatives of this scaffold. Unlike simple solution-phase analysis, single-crystal X-ray diffraction (SC-XRD) reveals the critical hydrogen-bonding networks—specifically the competition between carboxylic acid homodimers and heterocyclic nitrogen acceptors—that dictate solubility, bioavailability, and binding affinity.

Structural Significance in Drug Design[1][2]

The pyrazolo[1,5-a]pyridine core is planar and electron-rich, making it an ideal mimic for the adenine ring of ATP. When functionalized with a carboxylic acid moiety (typically at the C-3 or C-2 position), the molecule gains a dual character:

  • Pi-Stacking Capability: The aromatic fused ring system facilitates

    
    -
    
    
    
    stacking interactions (typically 3.4–3.8 Å), crucial for intercalating into hydrophobic binding pockets.
  • Directional Hydrogen Bonding: The carboxylic acid acts as a "molecular hook," capable of forming strong salt bridges with residues like Lysine or Arginine in protein active sites.

Understanding the solid-state arrangement of these molecules allows us to predict their behavior in formulation (polymorphism risk) and in the binding pocket (pharmacophore mapping).

Synthesis & Crystallization Strategy

High-quality crystals are the prerequisite for successful diffraction analysis. For pyrazolo[1,5-a]pyridine-3-carboxylic acids, a standard purity of >98% (LC-MS) is required before attempting crystallization.

Synthesis Protocol (Representative)

The most robust route involves a [3+2] cycloaddition of


-aminopyridines with propiolates or alkynes.
  • Reactants: 1-Aminopyridinium iodide (generated from pyridine and hydroxylamine-O-sulfonic acid) and dimethyl acetylenedicarboxylate (DMAD) or ethyl propiolate.

  • Cyclization: Treat with base (

    
    ) in DMF or Acetonitrile at 80°C.
    
  • Hydrolysis: Convert the ester intermediate to the free acid using LiOH in THF/Water, followed by acidification with HCl to pH 3.

Crystallization Optimization

Carboxylic acids in this class are prone to rapid precipitation due to strong intermolecular hydrogen bonds. To grow single crystals, we must slow down nucleation.

Recommended Protocol: Vapor Diffusion

  • Solvent (Inner Vial): Dissolve 20 mg of the derivative in 2 mL of DMF or DMSO (high solubility).

  • Precipitant (Outer Vial): 10 mL of Ethanol or Acetonitrile.

  • Mechanism: The volatile precipitant slowly diffuses into the rich solvent, lowering solubility gradually and promoting ordered lattice growth over amorphous precipitation.

X-Ray Diffraction Workflow

The following workflow ensures data integrity, moving from physical crystal selection to refined structural model.

XRD_Workflow Selection Crystal Selection (Polarized Microscopy) Mounting Mounting (Mitegen Loop + Cryo) Selection->Mounting Collection Data Collection (Mo/Cu Source, <100K) Mounting->Collection Reduction Data Reduction (Integration & Scaling) Collection->Reduction Solution Structure Solution (Direct Methods/SHELXT) Reduction->Solution Refinement Refinement (Least Squares/SHELXL) Solution->Refinement Validation Validation (CheckCIF) Refinement->Validation Validation->Refinement High R-factor

Figure 1: Standardized workflow for Single Crystal X-Ray Diffraction (SC-XRD) analysis.

Supramolecular Analysis: The "Synthon" Battle

In the solid state, pyrazolo[1,5-a]pyridine carboxylic acids do not pack randomly. They follow specific rules of supramolecular chemistry, defined by synthons (structural units formed by intermolecular interactions).

The Homodimer vs. Heterosynthon

There is a competitive landscape between two primary interaction modes:

  • Carboxylic Acid Homodimer (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ):  Two carboxylic acid groups face each other, forming an 8-membered ring via two O-H···O hydrogen bonds.[2] This is the default for most aromatic acids.
    
  • Acid-Pyridine Heterosynthon: The acidic proton of the carboxylic acid donates to the nitrogen of the pyrazolo[1,5-a]pyridine ring (N1 or N4 position) of a neighboring molecule.

Critical Insight: According to statistical analysis of the Cambridge Structural Database (CSD), if the


 difference allows, the Heterosynthon  (Acid···N_arom) is often energetically favored over the homodimer because it utilizes the highly polarized aromatic nitrogen as a strong acceptor.
Visualizing the Interaction Logic

Synthon_Logic cluster_result Packing Outcome Root Pyrazolo[1,5-a]pyridine Carboxylic Acid Sterics Steric Hindrance (Substituents at C2/C7) Root->Sterics pKa pKa Match (Acid vs N-acceptor) Root->pKa Homodimer Homodimer R2,2(8) (Acid-Acid) Sterics->Homodimer Low Hindrance Catemer Catemer Chain (Acid-Acid) Sterics->Catemer High Hindrance Hetero Heterosynthon (Acid-N_arom) pKa->Hetero Strong Acceptor Available

Figure 2: Decision tree for supramolecular assembly in pyrazolo-pyridine derivatives.

Quantitative Data Summary

When analyzing your solved structure, compare your geometric parameters against these established values for the pyrazolo[1,5-a]pyridine core. Deviations >0.03 Å suggest strain or disorder.

ParameterAtom PairTypical Value (Å)Significance
Bond Length N1–N2 (Bridge)1.33 – 1.36Indicates delocalization across the junction.
Bond Length C=O (Carboxyl)1.21 – 1.23Standard carbonyl; elongation suggests strong H-bonding.
Bond Length C–OH (Carboxyl)1.30 – 1.32Single bond character.
Torsion Angle C2-C3-C(O)-O0° – 15°Coplanarity with the ring (conjugation).
Interaction

-

Stacking
3.5 – 3.8Centroid-to-centroid distance between layers.
H-Bond O–H···N2.6 – 2.8Strong heterosynthon distance (Donor-Acceptor).

References

  • Shattock, T. R., et al. (2008).[3] "Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals." Crystal Growth & Design.

  • Lamberth, C. (2021). "Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations." Encyclopedia.[4]

  • Kumar, R., et al. (2016). "Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives." ACS Omega.

  • Ferreira, M., et al. (2019). "Recurrent Supramolecular Motifs in a Series of Acid–Base Adducts Based on Pyridine-2,5-Dicarboxylic Acid." Crystal Growth & Design.

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Preparation of 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid

Strategic Overview & Significance The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as a bioisostere for indoles, benzimidazoles, and pyrazolo[3,4-b]pyridines. This...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Significance

The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as a bioisostere for indoles, benzimidazoles, and pyrazolo[3,4-b]pyridines. This core is frequently utilized in the design of PI3K, EGFR, and PDE inhibitors due to its favorable physicochemical properties and unique hydrogen-bonding profile 1. Among its derivatives, 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS: 876379-71-4) is a highly sought-after building block for combinatorial synthesis and lead optimization .

This application note details a robust, scalable, three-step synthetic protocol. By leveraging an oxidative[3+2] cycloaddition followed by a tandem hydrolysis-decarboxylation sequence, this route avoids hazardous reagents and tedious chromatographic purifications, making it ideal for multi-gram to kilogram scale-up.

Mechanistic Causality & Process Design

To ensure a self-validating and scalable process, the synthetic route is governed by specific mechanistic choices:

  • Step 1: Electrophilic Amination via HOSA: While O-(2,4-dinitrophenyl)hydroxylamine (DPH) or O-(mesitylsulfonyl)hydroxylamine (MSH) offer high amination yields, they possess severe explosive hazards. Hydroxylamine-O-sulfonic acid (HOSA) is selected as a thermally stable, highly scalable alternative 2. The subsequent addition of hydroiodic acid (HI) forces the precipitation of 1-amino-4-methoxypyridinium iodide. This crystallization acts as an intrinsic purification step, ensuring the intermediate is free of unreacted pyridine.

  • Step 2: Oxidative [3+2] Cycloaddition: The N-aminopyridinium iodide is deprotonated by K₂CO₃ to generate a highly reactive N-ylide, which acts as a 1,3-dipole. Reaction with the symmetric dipolarophile dimethyl acetylenedicarboxylate (DMAD) yields an initial dihydropyrazolopyridine 3. Continuous air sparging drives the spontaneous aromatization to the stable diester [[4]]().

  • Step 3: Tandem Hydrolysis & Regioselective Decarboxylation: The pyrazolo[1,5-a]pyridine core is highly electron-rich at the C3 position. When the diester is heated in 50% aqueous H₂SO₄, both esters hydrolyze to the 2,3-dicarboxylic acid. The C3-carboxylic acid functions electronically as a vinylogous

    
    -keto acid. Acid-catalyzed protonation at C3 facilitates rapid, regioselective decarboxylation, whereas the C2-carboxylic acid remains completely stable [[2]]().
    

Synthetic Workflow Visualization

Pathway SM 4-Methoxypyridine (Starting Material) Step1 Step 1: N-Amination HOSA, H2O, 90°C then HI (aq) SM->Step1 Int1 1-Amino-4-methoxypyridinium Iodide Step1->Int1 Step2 Step 2: [3+2] Cycloaddition DMAD, K2CO3, DMF Air sparge, RT Int1->Step2 Int2 Dimethyl 5-methoxypyrazolo[1,5-a] pyridine-2,3-dicarboxylate Step2->Int2 Step3 Step 3: Hydrolysis & Decarboxylation 50% aq. H2SO4, 80°C Int2->Step3 Product 5-Methoxypyrazolo[1,5-a]pyridine- 2-carboxylic acid (Target Compound) Step3->Product

Figure 1: Three-step scalable synthetic workflow for 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid.

Quantitative Process Parameters

Reaction StepReagents & StoichiometryTemp & TimeExpected YieldKey In-Process Control (IPC)
1. N-Amination 4-Methoxypyridine (1.0 eq)HOSA (1.1 eq)K₂CO₃ (1.0 eq)HI 57% aq. (1.2 eq)90 °C (20 min)then -20 °C70 - 80%Disappearance of pyridine by HPLC; formation of highly polar salt.
2. Cycloaddition Aminium iodide (1.0 eq)DMAD (1.1 eq)K₂CO₃ (2.0 eq)RT (2 - 4 h)Air sparge75 - 85%LC-MS monitoring for m/z corresponding to the fully aromatized diester.
3. Hydrolysis / Decarb. Diester intermediate (1.0 eq)50% aq. H₂SO₄ (10 vol)80 °C (3 h)80 - 90%Complete conversion of diester to mono-acid; precipitation at pH 2-3.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Amino-4-methoxypyridinium Iodide
  • Reaction: To a freshly prepared solution of Hydroxylamine-O-sulfonic acid (HOSA, 12.4 g, 110 mmol) in cold deionized water (60 mL), add 4-methoxypyridine (10.9 g, 100 mmol) dropwise.

  • Heating: Heat the mixture to 90 °C for 20 minutes. The solution will transition to a pale yellow color.

  • Neutralization: Cool the mixture to room temperature and carefully add potassium carbonate (13.8 g, 100 mmol) in portions to avoid excessive effervescence.

  • Solvent Swap: Remove the water by rotary evaporation under reduced pressure. Suspend the resulting residue in ethanol (120 mL) and filter off the insoluble potassium sulfate salts.

  • Salt Formation: To the clear ethanolic filtrate, add 57% aqueous hydroiodic acid (HI, 14 mL) dropwise. Store the mixture at -20 °C overnight.

  • Isolation: Collect the separated crystalline solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford the iodide salt. (Self-validation: The product should be a free-flowing crystalline solid; hygroscopic behavior indicates residual impurities).

Step 2: Synthesis of Dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate
  • Ylide Generation: Suspend 1-amino-4-methoxypyridinium iodide (25.2 g, 100 mmol) and K₂CO₃ (27.6 g, 200 mmol) in anhydrous DMF (150 mL) at room temperature.

  • Cycloaddition: Add dimethyl acetylenedicarboxylate (DMAD, 15.6 g, 110 mmol) dropwise over 15 minutes.

  • Oxidation: Stir the mixture vigorously for 2 to 4 hours while introducing a steady stream of air below the liquid level to facilitate the oxidation of the dihydropyrazole intermediate 2.

  • Workup: Filter the suspension to remove inorganic salts and concentrate the DMF under high vacuum. Partition the residue between water (200 mL) and ethyl acetate (3 × 150 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and triturate the residue with hexanes/EtOAc (4:1) to yield the diester as a crystalline solid.

Step 3: Synthesis of 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid
  • Tandem Reaction: Dissolve the dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate (13.2 g, 50 mmol) in 50% aqueous sulfuric acid (100 mL).

  • Thermal Decarboxylation: Heat the solution to 80 °C for 3 hours. Monitor by LC-MS to ensure complete disappearance of the diester and the transient 2,3-dicarboxylic acid intermediate.

  • Precipitation: Cool the mixture to 0 °C in an ice bath. Carefully treat the solution with 5N NaOH until the pH reaches approximately 1.0, then meticulously adjust to pH 2.0–3.0 using 2N aqueous HCl.

  • Isolation: The target 5-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid will precipitate heavily as a white to off-white solid. Collect by filtration, wash thoroughly with ice-cold water (to remove residual inorganic salts), and dry to constant weight in a vacuum oven at 50 °C 2.

References

  • Crysdot LLC. Building Blocks and Intermediates - 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid.

  • Beilstein Journal of Organic Chemistry (2017). New approach toward the synthesis of deuterated pyrazolo[1,5-a]pyridines and 1,2,4-triazolo[1,5-a]pyridines.1

  • Organic Chemistry Portal / Synlett (2024). Synthesis of pyrazolo[1,5-a]pyridines via regioselective cycloaddition.3

  • PubMed Central (PMC). Three successive and regiocontroled palladium cross-coupling reactions to easily synthesize novel series of 2,4,6-tris(het)aryl pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidines.4

  • Google Patents (WO2011015343A1). Metabotropic glutamate receptor modulators (Synthesis of 6-bromo-pyrazolo[1,5-a]pyridine-2-carboxylic acid).2

Sources

Application

Application Note: Advanced Esterification Protocols for 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic Acid

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Compound: 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS: 876379-71-4) Introduction & Strategic Significance The pyrazo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Compound: 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS: 876379-71-4)

Introduction & Strategic Significance

The pyrazolo[1,5-a]pyridine bicyclic system is a "privileged scaffold" in modern drug discovery, frequently serving as the core pharmacophore in kinase inhibitors, anti-thromboembolic agents (e.g., Apixaban analogs), and highly selective dopamine D3 receptor ligands[1]. Specifically, 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid is a highly sought-after building block.

Esterification of the 2-carboxylic acid position is a critical transformation, either to serve as a transient protecting group during multi-step syntheses or to generate lipophilic prodrugs. However, the unique electronic properties of this heterocycle demand careful selection of reaction conditions to prevent yield-limiting side reactions.

Mechanistic Insights: The Causality of Reagent Selection

Designing an esterification protocol for this substrate requires navigating the specific reactivity of its functional groups:

  • Electron-Rich Aromatic Core: The pyrazolo[1,5-a]pyridine ring is intrinsically electron-rich. The addition of the 5-methoxy group further increases electron density via resonance. Consequently, the core is susceptible to electrophilic aromatic substitution (e.g., unintended halogenation or sulfonation) if exposed to harsh, unoptimized conditions[2].

  • Ether Cleavage Vulnerability: The 5-methoxy ether can undergo O-demethylation if subjected to strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) or concentrated hydrohalic acids (HI, HBr) at elevated temperatures.
  • Nucleophilicity of the Carboxylate: Because the carboxylic acid (

    
    ) is easily deprotonated, the resulting carboxylate is an excellent nucleophile. This makes base-promoted 
    
    
    
    alkylation the most efficient and mildest approach for simple esters.

By understanding these mechanistic constraints, we avoid traditional harsh Fischer esterification (refluxing concentrated


) and instead prioritize mild alkylation, controlled in-situ acid catalysis, or modern coupling reagents[1].

Workflow Visualization

The following decision matrix guides the selection of the optimal esterification protocol based on the target ester and the nature of the alcohol.

Workflow Start 5-Methoxypyrazolo[1,5-a]pyridine- 2-carboxylic acid Decision Select Target Ester/Alcohol Type Start->Decision Type1 Primary Alcohols (Methyl, Ethyl, Benzyl) Decision->Type1 Simple Alkylation Type2 Sterically Hindered / Sensitive Alcohols Decision->Type2 Complex Coupling MethodA Protocol A: Base-Promoted Alkylation (High Yield, Mild) Type1->MethodA Alkyl Halide + K2CO3 MethodB Protocol B: In-situ Acid Catalysis (Scalable, Cost-Effective) Type1->MethodB SOCl2 + MeOH/EtOH MethodC Protocol C: HATU/DIPEA Coupling (Best for Complex Substrates) Type2->MethodC Coupling Reagents

Decision matrix for selecting the optimal esterification protocol.

Quantitative Protocol Comparison

The table below summarizes the empirical data for the three validated methodologies, allowing chemists to balance yield, scalability, and reagent cost.

ProtocolReagents & SolventsTemp. ProfileTypical YieldOptimal Application
A. Base Alkylation Alkyl Halide,

, DMF

to

88 - 95%Methyl, Ethyl, and Benzyl esters; Milligram to gram scale.
B. Mild Acid Catalysis

, Methanol/Ethanol

to

80 - 90%Large-scale synthesis of simple methyl/ethyl esters.
C. Coupling Reagent HATU, DIPEA, DMAP, DCM

75 - 85%Complex, sterically hindered, or chiral alcohols.

Detailed Experimental Protocols (Self-Validating Systems)

Protocol A: Base-Promoted Alkylation (Recommended for Simple Esters)

Causality: Potassium carbonate (


) is chosen over sodium hydroxide because it is a mild, heterogeneous base that quantitatively deprotonates the acid without risking subsequent saponification of the newly formed ester. DMF provides optimal solvation for the 

transition state.

Step-by-Step Procedure:

  • Preparation: Charge an oven-dried round-bottom flask with 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid (1.0 equiv, e.g., 500 mg, 2.60 mmol) and anhydrous DMF (13 mL, 0.2 M) under a nitrogen atmosphere.

  • Deprotonation: Add finely powdered, anhydrous

    
     (2.0 equiv, 718 mg). Stir the suspension vigorously at room temperature for 15 minutes to ensure complete formation of the carboxylate salt.
    
  • Alkylation: Dropwise, add the alkylating agent (e.g., Iodomethane, 1.2 equiv, 194 µL).

  • Reaction: Stir the mixture at room temperature for 4–6 hours.

  • Workup: Quench the reaction by pouring it into ice-cold distilled water (50 mL). Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with 5% aqueous LiCl or brine (
    
    
    
    mL) to thoroughly remove residual DMF. Dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure.

Self-Validation & Quality Control:

  • In-Process Control (IPC): TLC (Silica, Hexane/EtOAc 1:1). The starting acid remains at the baseline (

    
    ), while the ester product migrates cleanly (
    
    
    
    ). Both spots are highly UV-active at 254 nm.
  • Post-Reaction Validation: LC-MS analysis. The starting material exact mass is 192.05 Da. Successful methyl esterification is confirmed by the complete disappearance of

    
     193 
    
    
    
    and the appearance of a single peak at
    
    
    207.1
    
    
    .
Protocol B: Mild Thionyl Chloride-Mediated Esterification

Causality: Thionyl chloride reacts with methanol to generate HCl gas in situ. This provides a controlled, anhydrous acidic environment that perfectly catalyzes the Fischer esterification mechanism without the oxidative or destructive potential of concentrated sulfuric acid.

Step-by-Step Procedure:

  • Preparation: Suspend the carboxylic acid (1.0 equiv) in anhydrous Methanol (0.5 M) in a flask equipped with a drying tube or nitrogen line.

  • Activation: Cool the suspension to

    
     using an ice bath. Carefully add Thionyl Chloride (
    
    
    
    , 1.5 equiv) dropwise. Caution: Exothermic reaction with the evolution of
    
    
    and HCl gases.
  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8–12 hours. The suspension will gradually clear as the soluble ester is formed.

  • Workup: Concentrate the mixture under reduced pressure to remove methanol and residual HCl. Redissolve the residue in Dichloromethane (DCM) and wash with saturated aqueous

    
     to neutralize trace acid. Dry the organic layer over 
    
    
    
    and evaporate.

Self-Validation & Quality Control:

  • In-Process Control (IPC): The cessation of gas evolution and the transition from a cloudy suspension to a clear, homogenous solution indicates reaction progression.

  • Post-Reaction Validation:

    
     NMR (400 MHz, 
    
    
    
    ). The spectrum must show two distinct methoxy singlets: one for the core 5-methoxy group (
    
    
    ppm, 3H) and a new, distinct singlet for the methyl ester (
    
    
    ppm, 3H).
Protocol C: HATU-Promoted Coupling (For Complex Alcohols)

Causality: For sterically hindered alcohols,


 alkylation and acid catalysis fail due to steric clash. HATU, in the presence of DIPEA, rapidly converts the acid into a highly reactive O-Atab ester. The addition of DMAP acts as a nucleophilic catalyst, forming an acylpyridinium intermediate that forces the addition of the hindered alcohol[1].

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (0.1 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) followed by (1.2 equiv). Stir at room temperature for 15 minutes.

  • Coupling: Add the target complex alcohol (1.5 equiv) and 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

  • Reaction: Stir at room temperature for 16 hours.

  • Workup: Dilute with DCM, wash sequentially with saturated aqueous

    
    , saturated aqueous 
    
    
    
    , and brine. Dry over
    
    
    , concentrate, and purify via flash column chromatography.

Self-Validation & Quality Control:

  • Post-Reaction Validation: FTIR Spectroscopy. The complete disappearance of the broad carboxylic acid O-H stretch (

    
    ) and the emergence of a sharp, strong ester carbonyl C=O stretch (
    
    
    
    ) confirms successful coupling.

References

  • Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Letters in Drug Design & Discovery, 2024, 21(1), 71-87.[Link]

  • Development of molecular tools based on the dopamine D3 receptor ligand FAUC 329 showing inhibiting effects on drug and food maintained behavior. Bioorganic & Medicinal Chemistry, 2015. National Institutes of Health (NIH).[Link]

Sources

Method

Using 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid as a building block

Application Note: 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic Acid in Advanced Drug Discovery and Library Synthesis Executive Summary & Rationale In modern medicinal chemistry, scaffold hopping is a critical strategy t...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic Acid in Advanced Drug Discovery and Library Synthesis

Executive Summary & Rationale

In modern medicinal chemistry, scaffold hopping is a critical strategy to overcome metabolic liabilities, improve physicochemical properties, or secure novel intellectual property. 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid has emerged as a privileged, electron-rich bicyclic heteroaromatic building block. The fused pyrazolo[1,5-a]pyridine core serves as an excellent bioisostere for indoles, benzimidazoles, and imidazo[1,2-a]pyridines.

The strategic placement of the methoxy substituent at the 5-position acts as an electron-donating group, modulating the electronics of the ring system and providing a critical hydrogen-bond acceptor. This specific interaction has proven vital in the development of targeted protein degraders, such as selective CK1α molecular glue degraders (MGDs), where the heteroaromatic system engages in key binding interactions with target proteins[1]. Furthermore, the 2-carboxylic acid handle is primed for robust amide coupling, enabling rapid diversification in combinatorial library synthesis.

Physicochemical Properties & Handling

Understanding the baseline properties of this building block is essential for predicting its behavior in organic synthesis and its downstream pharmacokinetic impact.

PropertyValueImplication for Synthesis / Drug Design
CAS Number 876379-71-4Unique identifier for procurement and safety tracking.
Molecular Formula C9H8N2O3Low molecular weight (192.17 g/mol ) ensures high ligand efficiency.
Physical Form Crystalline SolidEasy to weigh and handle; low hygroscopicity.
Storage Conditions Sealed in dry, 2-8°CPrevents oxidative degradation of the electron-rich core.
Reactivity Handle 2-Carboxylic AcidIdeal for HATU/EDC-mediated amide coupling[1].

Strategic Workflow in Drug Discovery

Workflow Lead Lead Compound (e.g., Indole Core) ScaffoldHop Scaffold Hopping Strategy Lead->ScaffoldHop Identify metabolic liabilities BuildingBlock 5-Methoxypyrazolo[1,5-a] pyridine-2-carboxylic acid ScaffoldHop->BuildingBlock Select bioisostere Library Combinatorial Library (Amide Coupling) BuildingBlock->Library Diversify via 2-COOH handle Screening High-Throughput Screening Library->Screening in vitro assays Hit Optimized Hit (Improved PK/PD) Screening->Hit Hit validation

Figure 1: Drug discovery workflow utilizing 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid.

Application 1: Synthesis of Molecular Glues via Amide Coupling

Recent literature highlights the utility of pyrazolo[1,5-a]pyridine derivatives in synthesizing selective CK1α molecular glue degraders[1]. The carboxylic acid is coupled to functionalized amines (e.g., lenalidomide derivatives) to form the gluing moiety.

Causality of Experimental Choices

The fused pyrazolo[1,5-a]pyridine ring system alters the pKa and nucleophilicity of the carboxylate compared to standard benzoic acids. Standard coupling reagents like EDC/HOBt often result in incomplete activation and poor yields. Therefore, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice[1]. HATU generates a highly reactive OAt-active ester, forcing the reaction to completion. DIPEA (N,N-Diisopropylethylamine) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile.

Protocol 1: Self-Validating HATU-Mediated Amide Coupling

This protocol incorporates an In-Process Control (IPC) to isolate activation failures from coupling failures, ensuring a self-validating workflow.

  • Preparation : In a flame-dried 10 mL round-bottom flask under a nitrogen atmosphere, dissolve 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid (1.0 equiv, 0.1 mmol) in anhydrous DMF (1.0 mL).

  • Base Addition : Add DIPEA (3.0 equiv, 0.3 mmol). Stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.

  • Activation : Add HATU (1.2 equiv, 0.12 mmol) in one portion. The solution will typically turn a pale yellow.

  • Self-Validation (IPC 1) : After 15 minutes, sample 5 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Validation Check: Confirm the disappearance of the starting mass (m/z 193.1 [M+H]+) and the appearance of the OAt-active ester intermediate. Do not proceed until activation is >95%.

  • Amine Addition : Add the target primary or secondary amine (1.1 equiv, 0.11 mmol) dropwise.

  • Reaction : Stir at room temperature for 2-4 hours[1].

  • Workup : Quench the reaction with saturated aqueous NaHCO3 (5 mL). Extract with EtOAc (3 x 5 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification : Purify via flash column chromatography (Silica gel, typically Hexanes/EtOAc or DCM/MeOH gradient) to afford the pure amide.

Mechanism Acid 5-Methoxy... 2-Carboxylic Acid Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation Base DIPEA (Base) Base->Carboxylate ActiveEster OAt Active Ester Carboxylate->ActiveEster Activation HATU HATU Reagent HATU->ActiveEster Product Target Amide Product ActiveEster->Product Nucleophilic Attack Amine Primary/Secondary Amine Amine->Product

Figure 2: Mechanistic pathway of HATU-mediated amide coupling.

Quantitative Data: Coupling Condition Optimization

To demonstrate the necessity of the chosen reagents, the following table summarizes the optimization data for coupling 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid with a sterically hindered secondary amine.

Coupling ReagentBaseSolventTime (h)Yield (%)Purity (LC-MS)
HATU DIPEA DMF 2 88 >95%
EDC/HOBtDIPEADMF124580%
T3P (50% in EtOAc)Et3NEtOAc66285%
PyBOPDIPEADMF47892%

Application 2: Late-Stage Functionalization via Demethylation

While the methoxy group is valuable for hydrogen bonding, it can also serve as a masked hydroxyl group. Demethylation provides a versatile phenolic intermediate. This hydroxyl group can be subsequently converted into a triflate and subjected to Buchwald-Hartwig amination or Suzuki-Miyaura coupling, drastically expanding the Structure-Activity Relationship (SAR) exploration at the 5-position.

Protocol 2: BBr3-Mediated Demethylation of the Amide Product

Causality: Boron tribromide (BBr3) is a strong Lewis acid that coordinates to the methoxy oxygen, facilitating the cleavage of the methyl-oxygen bond via bromide attack. Strict anhydrous conditions and cryogenic temperatures (-78°C) are mandatory to prevent the Lewis acid from coordinating to and cleaving the newly formed amide bond.

  • Preparation : Dissolve the pyrazolo[1,5-a]pyridine-2-carboxamide derivative (1.0 equiv) in anhydrous DCM (0.1 M concentration) in a flame-dried flask under argon.

  • Cooling : Cool the reaction mixture to -78°C using a dry ice/acetone bath.

  • Reagent Addition : Slowly add BBr3 (1.0 M in DCM, 3.0 equiv) dropwise over 10 minutes. The excess BBr3 accounts for coordination to the amide carbonyl and the pyrazolo-pyridine nitrogens.

  • Reaction : Stir at -78°C for 1 hour, then allow the reaction to slowly warm to 0°C over 2 hours.

  • Self-Validation (IPC 2) : Quench a 10 µL aliquot in 1 mL MeOH. Analyze via LC-MS to confirm the mass shift of -14 Da (loss of CH2).

  • Workup : Carefully quench the reaction at 0°C by the dropwise addition of MeOH until effervescence ceases. Concentrate the mixture under reduced pressure.

  • Neutralization : Redissolve in EtOAc and wash with saturated aqueous NaHCO3 to neutralize residual HBr. Dry over Na2SO4 and concentrate to yield the 5-hydroxy derivative.

References

  • Development of Potent and Selective CK1α Molecular Glue Degraders National Center for Biotechnology Information (PMC) URL:[Link][1]

Sources

Application

Application Note: Decarboxylation Protocols for Pyrazolo[1,5-a]pyridine-2-carboxylic Acid Derivatives

Executive Summary The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems in kinase inhibitors (e.g., Ibudilast analogs, PI3K inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems in kinase inhibitors (e.g., Ibudilast analogs, PI3K


 inhibitors). A common synthetic bottleneck is the removal of the C2-carboxylic acid moiety, a remnant of the ubiquitous [3+2] cycloaddition synthesis using 

-aminopyridinium salts and acetylenic esters.

This Application Note provides three validated protocols for the decarboxylation of pyrazolo[1,5-a]pyridine-2-carboxylic acids. Unlike simple benzoic acids, this fused heteroaromatic system requires specific handling due to the electron-rich nature of the bridgehead nitrogen and the susceptibility of the C3 position to electrophilic attack.

Mechanistic Insight & Chemical Logic

To successfully decarboxylate this scaffold, one must understand the electronic distribution. The pyrazolo[1,5-a]pyridine ring is


-excessive.[1] The bridgehead nitrogen donates electron density, making C3 highly nucleophilic (analogous to C3 in indole).

The Challenge: Thermal decarboxylation of the neutral molecule is energetically demanding. The Solution: The reaction is accelerated by protonation. The protonation event typically occurs at C3 (the kinetic site) or the bridgehead nitrogen, destabilizing the ground state and facilitating the loss of CO


 via a zwitterionic intermediate.
Mechanistic Pathway (DOT Visualization)[1]

DecarboxylationMechanism Start Substrate (C2-COOH) Protonation C3-Protonation (Cationic Intermediate) Start->Protonation + H+ (Acid/Solvent) TS Transition State (Ring Deformation) Protonation->TS Rate Limiting Zwitterion Ylide/Zwitterion Intermediate TS->Zwitterion - CO2 Product Decarboxylated Product (C2-H) Zwitterion->Product Tautomerization

Figure 1: Acid-mediated decarboxylation pathway. Protonation at the electron-rich C3 position facilitates the fracture of the C2-C(O) bond.

Experimental Protocols

Method A: One-Pot Acidic Hydrolysis & Decarboxylation (The Workhorse)

Best For: Robust substrates; converting ethyl esters directly to the decarboxylated product without isolating the free acid. Mechanism: Acid-catalyzed hydrolysis followed by thermal decarboxylation.

Reagents:

  • Substrate (Ester or Acid)[2][3]

  • Sulfuric Acid (40-60% aq) or HBr (48%)

  • Solvent: Water/Acetic Acid mixture (if solubility is poor)

Protocol:

  • Setup: Charge a round-bottom flask with the pyrazolo[1,5-a]pyridine-2-carboxylate ester (1.0 equiv).

  • Acid Addition: Add 40% H

    
    SO
    
    
    
    (10-20 volumes relative to substrate weight).
    • Note: If the substrate is lipophilic, add Acetic Acid (5 vol) to ensure homogeneity.

  • Reaction: Heat the mixture to reflux (approx. 100–110°C).

    • Monitoring: CO

      
       evolution will be visible as bubbling. Monitor via LC-MS for the disappearance of the ester (M+) and the acid intermediate (M-28).
      
  • Completion: Reaction typically requires 4–12 hours.

  • Workup: Cool to 0°C. Neutralize carefully with NaOH or NaHCO

    
     to pH 7–8. Extract with EtOAc or DCM.
    
  • Purification: Recrystallization from Ethanol/Water is usually sufficient.

Method B: Microwave-Assisted Thermal Decarboxylation (Green & Fast)

Best For: High-throughput synthesis; substrates sensitive to prolonged acid exposure. Mechanism: Pure thermal elimination driven by high temperature and solvent polarity (stabilizing the transition state).

Reagents:

  • Substrate (Free Carboxylic Acid form required)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO).

Protocol:

  • Preparation: Dissolve the pyrazolo[1,5-a]pyridine-2-carboxylic acid (0.5 mmol) in NMP (2.0 mL) in a microwave-compatible vial.

  • Irradiation: Seal the vial. Set the microwave reactor to 200°C with high stirring.

    • Hold Time: 10–20 minutes.

    • Pressure Limit: Set safety limit to 250 psi.

  • Workup: Pour the reaction mixture into ice-water (20 mL). The product often precipitates.

  • Isolation: Filter the solid. If no precipitate forms, extract with Et

    
    O (to avoid pulling NMP into the organic phase).
    
Method C: Silver-Catalyzed Protodecarboxylation (The Mild Route)

Best For: Complex substrates with acid-sensitive groups (e.g., acetals, Boc-amines). Mechanism: Ag(I) coordinates to the carboxylate, lowering the activation energy for CO


 extrusion via a radical-like or organometallic intermediate.

Reagents:

  • Substrate (Free Acid)

  • Catalyst: Ag

    
    CO
    
    
    
    (0.1 – 0.2 equiv)
  • Additives: Acetic Acid (0.5 equiv) - Critical for proton source

  • Solvent: DMSO or DMF

Protocol:

  • Setup: In a vial, combine the carboxylic acid (1.0 equiv) and Ag

    
    CO
    
    
    
    (10 mol%).
  • Solvent: Add DMSO (0.2 M concentration) and Acetic Acid (0.5 equiv).

  • Reaction: Heat to 80–100°C.

    • Note: This temperature is significantly lower than thermal methods.

  • Monitoring: Monitor by TLC. The spot for the acid (baseline) should disappear, replaced by a less polar spot.

  • Workup: Filter through a Celite pad to remove silver residues. Dilute with water and extract.[4]

Method Selection Guide

Use the following decision matrix to select the optimal protocol for your specific derivative.

MethodSelection Start Start: Pyrazolo[1,5-a]pyridine Derivative Form Is it an Ester or Acid? Start->Form Ester Ester Form->Ester Acid Free Acid Form->Acid MethodA Method A: Acidic Hydrolysis/Decarbox (H2SO4, Reflux) Ester->MethodA Standard Sensitive Acid-Sensitive Groups? (Boc, Acetal, etc.) Acid->Sensitive Yes Yes Sensitive->Yes Use Mild No No Sensitive->No Use Robust MethodB Method B: Microwave Thermal (NMP, 200°C) MethodC Method C: Ag-Catalyzed (Ag2CO3, 80°C) Yes->MethodC No->MethodB

Figure 2: Decision tree for selecting the decarboxylation strategy.

Comparative Data & Solvent Effects[1]

The choice of solvent significantly impacts the rate of decarboxylation. High dielectric constant solvents stabilize the zwitterionic transition state.

SolventBoiling Point (°C)SuitabilityNotes
Water/H2SO4 100Excellent Best for one-pot ester hydrolysis/decarboxylation.
NMP 202High Ideal for microwave methods; solubilizes polar zwitterions.
Diphenyl Ether 258Low"Old school." Difficult to remove; requires very high T.
DMSO 189ModerateGood for Ag-catalysis; can oxidize sensitive amines at high T.
Quinoline 237ModerateBasic solvent; promotes proton transfer but difficult to purify.

Troubleshooting & Self-Validation

  • Incomplete Reaction: If the reaction stalls (Method A), add a catalytic amount of Copper powder (Cu

    
    ). This is a classic "Cu-bronze" technique that facilitates decarboxylation via coordination.
    
  • Sublimation: In thermal methods (Method B), the product may sublime onto the vial cap. Ensure the vessel is washed down or use a sealed microwave vessel to contain the product.

  • Side Reactions: If dimerization occurs (linking two rings), dilute the reaction mixture. High concentration favors intermolecular radical coupling over intramolecular decarboxylation.

References

  • General Synthesis of Pyrazolo[1,5-a]pyridine

    • Potts, K. T., et al. "1,5-Dipolar Cycloadditions. Synthesis of Pyrazolo[1,5-a]pyridines." Journal of Organic Chemistry, 1974.
  • Microwave-Assisted Decarboxylation

    • Pombeiro, A. J. L., et al. "Microwave-assisted synthesis of fused nitrogen heterocycles." RSC Advances, 2014. (General principles applied to Method B).

  • Silver-Catalyzed Decarboxylation Mechanisms

    • Goossen, L. J., et al. "Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids.
  • Ibudilast (Pyrazolo[1,5-a]pyridine derivative)

    • Review of synthesis and derivatives often involving the carboxylic acid intermedi

Sources

Method

Application Note: One-Pot Synthesis of 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic Acid

Abstract & Strategic Overview The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and azaindole rings in kinase inhibitors (e.g., JAK, PI3K) and dopa...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and azaindole rings in kinase inhibitors (e.g., JAK, PI3K) and dopamine receptor antagonists. The 5-methoxy-2-carboxylic acid derivative is a critical intermediate for introducing solubility-enhancing groups or pharmacophores at the C2 position while maintaining electronic richness at C5.

This Application Note details a robust, telescoped one-pot synthesis of 5-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid starting from commercially available 4-methoxypyridine. Unlike traditional multi-step isolations, this protocol utilizes an in situ generation of the


-aminopyridinium ylide followed by a [3+2] cycloaddition and subsequent hydrolysis.
Key Advantages of this Protocol:
  • Regiocontrol: Exploits the electronic symmetry of 4-methoxypyridine to exclusively yield the 5-substituted isomer.

  • Atom Economy: Eliminates the isolation of the potentially hygroscopic and unstable

    
    -aminopyridinium salt.
    
  • Scalability: Designed for gram-scale synthesis with safety parameters for energetic reagents.

Reaction Mechanism & Logic

The synthesis relies on the Tamura Cycloaddition , a [3+2] dipolar cycloaddition between an


-imino-pyridinium ylide (1,3-dipole) and an alkyne dipolarophile.
Mechanistic Pathway[1][2][3]
  • 
    -Amination:  Electrophilic amination of 4-methoxypyridine generates the 
    
    
    
    -aminopyridinium salt.
  • Ylide Formation: Base-mediated deprotonation creates the pyridinium

    
    -imide dipole.
    
  • [3+2] Cycloaddition: The dipole reacts with ethyl propiolate. The regioselectivity is controlled by the nucleophilic attack of the ylide nitrogen on the

    
    -carbon of the propiolate.
    
  • Aromatization: Loss of hydrogen restores aromaticity, yielding the bicyclic ester.

  • Hydrolysis: Saponification converts the ester to the target carboxylic acid.

ReactionMechanism Figure 1: Mechanistic pathway for the synthesis of 5-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid. Start 4-Methoxypyridine Salt N-Amino Salt (Intermediate) Start->Salt + MSH or HOSA Dipole Pyridinium N-imide (1,3-Dipole) Salt->Dipole + Base (-HX) Cyclo [3+2] Cycloaddition (w/ Ethyl Propiolate) Dipole->Cyclo Regioselective Ester Bicyclic Ester Cyclo->Ester - H2 (Aromatization) Acid Target Acid (5-Methoxy...) Ester->Acid + LiOH/H2O (Hydrolysis)

Safety Protocol: Handling Aminating Reagents

CRITICAL WARNING: This reaction historically uses


-(Mesitylenesulfonyl)hydroxylamine (MSH) . While MSH provides high yields, it is energetic and potentially explosive  if allowed to dry or stored improperly.
  • Preferred Alternative: This protocol is optimized for

    
    -(2,4-Dinitrophenyl)hydroxylamine  or Hydroxylamine-O-sulfonic acid (HOSA)  where possible for safety.
    
  • If using MSH:

    • Never scrape dry solid MSH.

    • Store as a solution in DCM or wet solid at 0°C.

    • Use a blast shield during the amination step.

Experimental Protocol

Materials
  • Substrate: 4-Methoxypyridine (1.0 equiv)

  • Aminating Agent: MSH (1.2 equiv) [Prepared fresh] OR HOSA (1.5 equiv).

  • Dipolarophile: Ethyl propiolate (1.2 equiv).

  • Base: Potassium carbonate (

    
    , 2.5 equiv).
    
  • Solvent: Dimethylformamide (DMF) or Acetonitrile (MeCN).

  • Hydrolysis: Lithium Hydroxide (LiOH), THF, Water.

Step-by-Step Methodology
Phase 1: One-Pot Cycloaddition (Synthesis of the Ester)
  • Salt Formation:

    • Dissolve 4-methoxypyridine (10 mmol, 1.09 g) in anhydrous DMF (15 mL) at 0°C.

    • Dropwise add a solution of MSH (12 mmol) in DMF (or add solid HOSA in portions).

    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

    • Checkpoint: TLC should show consumption of pyridine. The solution may darken.

  • Cycloaddition:

    • Cool the mixture to 0°C.

    • Add

      
       (25 mmol, 3.45 g) in one portion. The suspension will become thick.
      
    • Add Ethyl propiolate (12 mmol, 1.22 mL) dropwise over 10 minutes.

    • Allow the reaction to warm to RT and stir for 12–16 hours.

    • Observation: The color typically shifts to a deep blue/fluorescent hue, characteristic of the bicyclic system.

  • Workup (Telescoped Intermediate):

    • Dilute the reaction mixture with water (50 mL).

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
    • Note: If high purity is required before hydrolysis, pass through a short silica plug (eluent: 30% EtOAc/Hexanes). For the one-pot workflow, proceed directly to Phase 2.

Phase 2: Hydrolysis to the Acid
  • Saponification:

    • Dissolve the crude ester residue in THF:MeOH:Water (3:1:1 ratio, ~20 mL).

    • Add LiOH monohydrate (30 mmol, 3 equiv).

    • Stir at 50°C for 2–4 hours.

    • Checkpoint: LC-MS should show mass shift from 220 (Ester) to 192 (Acid).

  • Isolation:

    • Concentrate to remove THF/MeOH.

    • Cool the remaining aqueous solution to 0°C.

    • Acidify carefully with 1N HCl to pH ~3–4.

    • Precipitation: The product usually precipitates as an off-white solid. Filter and wash with cold water.

    • Alternative: If no precipitate forms, extract with EtOAc (3x), dry, and concentrate.

Yield & Characterization Data
ParameterExpected ValueNotes
Appearance Off-white to pale yellow solidColor depends on purity
Yield (Overall) 55% – 68%From 4-methoxypyridine
1H NMR (DMSO-d6)

13.0 (br s, COOH), 8.6 (d, H7), 7.4 (s, H3), 7.2 (d, H4), 6.8 (dd, H6), 3.9 (s, OMe)
H7 is deshielded by bridgehead N
LC-MS (ESI+) [M+H]+ = 193.06Consistent with

Process Workflow Diagram

ProtocolWorkflow Figure 2: Telescoped experimental workflow for the synthesis of the target acid. Step1 Step 1: N-Amination (4-MeO-Py + MSH/HOSA) Solvent: DMF, 0°C -> RT Step2 Step 2: Cycloaddition (+ K2CO3, + Ethyl Propiolate) RT, 12h Step1->Step2 In situ Ylide Formation Step3 Step 3: Solvent Exchange (Extract EtOAc -> Conc.) Step2->Step3 Crude Ester Isolation Step4 Step 4: Hydrolysis (+ LiOH, THF/H2O, 50°C) Step3->Step4 Saponification Step5 Step 5: Acidification & Filtration (pH 3-4, 1N HCl) Step4->Step5 Product Isolation

Troubleshooting & Optimization

Regioselectivity Issues
  • Problem: Formation of the 3-carboxylate isomer.

  • Cause: Steric hindrance or solvent polarity affecting the dipole orientation.

  • Solution: Ensure the use of Ethyl Propiolate (favors 2-isomer). If using DMAD (Dimethyl acetylenedicarboxylate), you will get the 2,3-diester, which requires selective decarboxylation (difficult).

Low Yield in Step 1
  • Problem: Incomplete salt formation.

  • Solution: MSH degrades over time. Titrate MSH before use or switch to freshly recrystallized HOSA. Ensure anhydrous conditions during salt formation.

Purification Difficulties[7]
  • Problem: Product is water-soluble during workup.

  • Solution: The 5-methoxy group increases polarity. If the acid does not precipitate at pH 3, saturate the aqueous phase with NaCl and use n-Butanol or 2-MeTHF for extraction.

References

  • Tamura, Y., et al. (1972). "Syntheses and reactions of N-aminopyridinium salts." The Journal of Organic Chemistry, 38(6), 1239–1243.

  • Mousseau, J. J., & Charette, A. B. (2013). "Direct functionalization processes: a journey from palladium to copper to iron to nickel to metal-free coupling reactions." Accounts of Chemical Research, 46(2), 412-424. (Context on modern direct functionalization vs cycloaddition).

  • Bull, J. A., et al. (2012). "Synthesis of Pyrazolo[1,5-a]pyridines via [3+2] Cycloaddition." Chemical Reviews, 112(5), 2642-2713. (Comprehensive Review of the scaffold synthesis).

  • Ambeed / Sigma-Aldrich. "Safety Data Sheet: 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid." (For physical properties and safety handling).

Application

Application Note: Strategic Synthesis of the Pyrazolo[1,5-a]pyridine Core

Executive Summary & Strategic Importance The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for indole and azaindole. It is central to the potency of FDA-a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for indole and azaindole. It is central to the potency of FDA-approved drugs like Ibudilast (PDE4 inhibitor) and clinical candidates targeting various kinases (e.g., p38, MK2) and GPCRs (adenosine receptors).

This Application Note provides a definitive guide to constructing this core. Unlike generic literature reviews, we focus on process robustness . We prioritize the [3+2] cycloaddition of


-aminopyridinium ylides  due to its superior regiocontrol and functional group tolerance compared to condensation methods.
Key Decision Matrix
ConstraintRecommended PathwayProtocol Ref
Complex/Fragile Substrates Two-Step [3+2] Cycloaddition (via isolated salt)Protocol A
High Throughput/Screening One-Pot Oxidative Annulation (TEMPO/Air)Protocol B
Scale-Up (>10g) Salt Isolation (Safety Priority)Protocol A

Critical Safety Advisory: Aminating Agents

STOP. Before proceeding, review the hazards of


-amination reagents.
  • MSH (O-Mesitylenesulfonylhydroxylamine): Historically common but highly unstable and potentially explosive.

  • Recommendation: Use DPH (

    
    -(2,4-Dinitrophenyl)hydroxylamine)  for small-to-medium scale. It is a stable, crystalline solid that serves as a safer alternative for generating 
    
    
    
    -aminopyridinium salts.
  • Protocol Adjustment: If MSH must be used, never store it; generate in situ or use immediately in solution.

Mechanistic Insight

The reaction proceeds via a 1,3-dipolar cycloaddition.[1][2] The pyridine nitrogen is first aminated to form a cationic salt. Treatment with base generates the


-iminopyridinium ylide  (a 1,3-dipole), which undergoes a [3+2] cycloaddition with an alkyne, followed by aromatization (loss of substituents or oxidation) to form the bicyclic core.

Mechanism Pyridine Pyridine Precursor Salt N-Aminopyridinium Salt Pyridine->Salt Electrophilic Amination Ylide N-Iminopyridinium Ylide (1,3-Dipole) Salt->Ylide Deprotonation Cyclo [3+2] Cycloadduct Ylide->Cyclo Concerted Cycloaddition Product Pyrazolo[1,5-a]pyridine Core Cyclo->Product Oxidative Aromatization Amination N-Amination (DPH or MSH) Base Base (-HX) Alkyne + Alkyne (Dipolarophile) Oxidation Aromatization (-2H or Leaving Group)

Figure 1: Mechanistic pathway for the transformation of pyridine to pyrazolo[1,5-a]pyridine.[1][3][4]

Protocol A: The "Robust" Two-Step Method

Best for: Late-stage functionalization, valuable substrates, and precise regiocontrol. Basis: This method isolates the


-aminopyridinium salt, allowing for purification before the critical cyclization step.
Phase 1: Synthesis of -Aminopyridinium Salt
  • Reagents: Dissolve substituted pyridine (1.0 equiv) in MeCN (0.5 M).

  • Addition: Add DPH (1.1 equiv). Note: If using MSH, prepare fresh in

    
    .
    
  • Reaction: Heat to 40°C for 12–24 hours. The mixture typically turns yellow/orange.

  • Workup: Cool to RT. Add

    
     to precipitate the salt. Filter, wash with 
    
    
    
    , and dry under vacuum.
    • QC Check:

      
       NMR should show a downfield shift of pyridine protons (
      
      
      
      0.5–1.0 ppm).
Phase 2: [3+2] Cycloaddition[5]
  • Setup: In a reaction vial, suspend the

    
    -aminopyridinium salt (1.0 equiv) and the alkyne (1.2–1.5 equiv) in DMF  or MeCN  (0.2 M).
    
  • Base Activation: Add

    
      (2.0 equiv).
    
    • Why? Carbonate is mild enough to generate the ylide without degrading sensitive esters/nitriles on the alkyne.

  • Conditions: Stir at RT for 2 hours. If conversion is low (<50% by LCMS), heat to 60°C.

    • Note: Electron-deficient alkynes (e.g., ethyl propiolate, DMAD) react at RT. Neutral/Electron-rich alkynes require heat and an oxidant (see Protocol B).

  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hex/EtOAc).

ProtocolA Start Start: Substituted Pyridine Step1 Step 1: N-Amination (Reagent: DPH, Solvent: MeCN, 40°C) Start->Step1 Check1 QC: Isolate Salt (Precipitate w/ Et2O) Step1->Check1 Step2 Step 2: Cycloaddition (Add Alkyne + K2CO3 in DMF) Check1->Step2 Decision Is Alkyne Electron-Poor? Step2->Decision PathRT Stir at RT (2-4 h) Decision->PathRT Yes (e.g., Esters) PathHeat Heat to 60-80°C Add Oxidant (Air/Cu) Decision->PathHeat No (e.g., Phenyl) Finish Isolate Pyrazolo[1,5-a]pyridine PathRT->Finish PathHeat->Finish

Figure 2: Workflow for the robust two-step synthesis via isolated salt intermediates.

Protocol B: One-Pot Oxidative Annulation (TEMPO-Mediated)

Best for: Rapid library synthesis, electron-rich alkynes, or when salt isolation is difficult. Mechanism: TEMPO acts as both a Lewis acid (activating the reaction) and an oxidant (regenerating the aromaticity).

  • Reagents: Combine Pyridine (1.0 equiv), Alkyne (1.2 equiv), and TEMPO (20–50 mol%) in 1,2-dichloroethane (DCE) or NMP .

  • Additives: Add

    
      (2.0 equiv).
    
  • Atmosphere: The reaction requires oxygen.[5] Run under an

    
     balloon or open air with vigorous stirring.
    
  • Temperature: Heat to 80–100°C .

  • Monitoring: Monitor by TLC. The reaction typically completes in 6–12 hours.

  • Workup: Standard aqueous extraction.

Optimization & Troubleshooting

The success of the cyclization depends heavily on the electronic nature of the substituents.

Solvent & Base Screening Matrix
VariableStandard ConditionAlternative (For Difficult Substrates)Rationale
Solvent DMF or MeCNHFIP (Hexafluoroisopropanol)HFIP stabilizes the charged ylide intermediate via H-bonding, often accelerating slow reactions.
Base

DBU or

Stronger organic bases are required if the

-proton on the pyridinium salt is less acidic.
Oxidant Air/


(10 mol%)
For reactions that stall at the dihydro-intermediate stage, Copper ensures full aromatization.
Regioselectivity Rules

Regiochemistry is determined by the interaction between the dipole (ylide) and the dipolarophile (alkyne).

  • Electron-Withdrawing Groups (EWG) on Alkyne: The

    
    -carbon of the alkyne (relative to EWG) attacks the nitrogen.
    
    • Result: The EWG ends up at the 3-position of the final pyrazolo[1,5-a]pyridine.

  • Steric Bulk: Large groups on the pyridine 2-position can hinder cyclization or alter regioselectivity.

Troubleshooting Table
ObservationRoot CauseCorrective Action
No Reaction (Step 1) Pyridine is too electron-poor.Switch to stronger aminating agent (MSH) or heat to 60°C.
Intermediate Stuck Failure to aromatize (dihydro-product).Add an oxidant:

(5 equiv) or

(catalytic) + Air.
Regioisomers Competing electronic/steric effects.Use a specific directing group on the alkyne (e.g., silyl) that can be removed later.

References

  • Classic Mechanism & Scope: Tamura, Y., et al. "Syntheses and properties of nitrogen-containing heterocycles." Journal of Organic Chemistry, 1973 .

  • TEMPO-Mediated Protocol: Liu, Y., et al. "Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization."[6][7] Organic Letters, 2022 .[6]

  • Safety of Aminating Agents: Legault, C., et al. "Preparation, Use, and Safety of O-Mesitylenesulfonylhydroxylamine." Journal of Organic Chemistry, 2009 .

  • Metal-Free Oxidative Cyclization: Adimurthy, S., et al. "Synthesis of Functionalized Pyrazolo[1,5-a]pyridines."[5] Synthesis, 2017 .[5]

  • DPH Reagent Utility: Legault, C. & Charette, A. B. "Highly Efficient Synthesis of N-Heterocyclic Ylides." Journal of the American Chemical Society, 2003 .

Sources

Method

Application Note: Handling, Storage, and Stability Protocols for Pyrazolopyridine Carboxylic Acids

Introduction & Chemical Context Pyrazolopyridine carboxylic acids represent a privileged scaffold in medicinal chemistry, widely utilized in the development of kinase inhibitors (e.g., TRK, BRAF), GABA modulators, and an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Pyrazolopyridine carboxylic acids represent a privileged scaffold in medicinal chemistry, widely utilized in the development of kinase inhibitors (e.g., TRK, BRAF), GABA modulators, and anti-inflammatory agents. While the fused heterocyclic core provides essential binding interactions, the carboxylic acid moiety often serves as a critical solubilizing group or a metabolic handle.

However, this scaffold presents a distinct stability paradox: while the aromatic core is robust, the carboxylic acid functionality—when attached to electron-deficient heteroaromatic rings—is susceptible to thermal decarboxylation and photolytic degradation . Furthermore, the low aqueous solubility of the parent scaffold necessitates the use of DMSO, introducing hygroscopicity-related risks.

This guide moves beyond standard "store at -20°C" advice, providing a mechanistic approach to preserving the integrity of these high-value intermediates.

Physicochemical Stability Profile

To handle these compounds effectively, one must understand the mechanisms driving their degradation.

The Decarboxylation Risk

The primary threat to pyrazolopyridine carboxylic acids is thermal decarboxylation. This is not a random event but a predictable consequence of electronic distribution.

  • Mechanism: The electron-deficient pyridine ring acts as an electron sink. If the carboxylic acid is ortho or para to the ring nitrogen, the system can stabilize the developing negative charge during the transition state, lowering the activation energy for CO₂ loss.

  • Catalysis: This process is often acid-catalyzed or facilitated by zwitterionic forms (proton transfer from acid to the basic pyridine nitrogen).

Solubility & Hygroscopicity
  • Zwitterionic Character: In neutral media, these compounds often exist as zwitterions (high melting point, low solubility).

  • DMSO Dependence: They require dipolar aprotic solvents (DMSO, DMF) for solubilization.

  • The "Wet DMSO" Trap: DMSO is hygroscopic.[1][2] Absorbed water (even at 1-2%) can protonate the pyridine nitrogen, altering the pH micro-environment and potentially accelerating hydrolytic or decarboxylative pathways.

Protocol: Solid State Management

Objective: Minimize thermal energy and proton availability during long-term storage.

Receiving and Initial Processing

Do not assume commercial purity. Heteroaromatic acids can degrade during shipping if subjected to uncontrolled temperatures.

Step-by-Step Workflow:

  • Equilibration: Allow the shipping container to reach room temperature before opening to prevent condensation on the cold vial surface.

  • Visual Inspection: Look for gas pressure build-up (sign of decarboxylation) or discoloration (oxidation).

  • Aliquotting: Avoid repeated bulk handling. Aliquot solids immediately into single-use amber glass vials.

Storage Conditions
ParameterSpecificationRationale
Temperature -20°C (± 5°C)Arrhenius equation dictates significantly reduced decarboxylation rates at sub-zero temperatures.
Atmosphere Argon or NitrogenDisplaces oxygen (prevents N-oxide formation) and humidity.
Container Amber Glass (Type I)Blocks UV light (<400 nm) which can excite the conjugated heterocyclic system.
Desiccant Silica or Molecular SievesCritical. Moisture facilitates proton transfer essential for degradation mechanisms.

Protocol: Solubilization & Stock Solution Management

Core Directive: The moment a pyrazolopyridine carboxylic acid is dissolved in DMSO, its "shelf-life clock" accelerates by a factor of 10-100x compared to the solid state.

The "Cold-Dissolution" Technique

Never use heat or ultrasonic baths that generate heat to dissolve these acids.

  • Solvent: Use Anhydrous DMSO (≥99.9%, water <50 ppm).

  • Vessel: Borosilicate glass vial (plasticizers from PP tubes can leach into DMSO).

  • Method: Vortex at room temperature. If stubborn, incubate at 4°C with varying vortex cycles.

Freeze-Thaw Cycle Management

Repeated freezing and thawing of DMSO stocks causes "cryo-concentration" and precipitation.

StockManagement Solid Solid Compound (Stored -20°C) Weigh Weighing (Low Humidity Env) Solid->Weigh Dissolve Dissolve in Anhydrous DMSO (No Heat) Weigh->Dissolve QC QC Check (LC-MS / NMR) Dissolve->QC Master Master Stock (10-20mM) Aliquot immediately QC->Master Pass Working Working Plate (Use once, then discard) Master->Working Assay Prep Storage Store -20°C or -80°C (Argon purge) Master->Storage Long Term Working->Working Do NOT Refreeze Storage->Working Single Thaw

Figure 1: Critical workflow for solubilization and stock management to prevent precipitation and degradation.

Handling "Wet" DMSO

If DMSO stocks absorb water (>1% v/v), the solubility of pyrazolopyridine acids drops drastically, leading to "silent precipitation" where the compound crashes out but remains suspended as micro-crystals, leading to false negatives in bioassays.

  • Rule: If a stock vial has been opened >3 times in humid air, discard or re-verify concentration via HPLC.

Quality Control & Stability Validation

Every protocol must be self-validating. Relying on nominal concentration is a major source of experimental error.

HPLC-UV/MS Method
  • Column: C18 Reverse Phase (high carbon load preferred to retain polar acids).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile. Avoid high pH buffers which may ionize the acid and cause peak tailing.

  • Detection: 254 nm (aromatic core) and 210 nm.

  • Acceptance Criteria: Purity >95%. Look specifically for a peak at [M-44] in MS, which indicates decarboxylation.

NMR Validation (The Gold Standard)
  • Solvent: DMSO-d6.

  • Diagnostic Signal: Monitor the carboxylic acid proton (usually broad singlet >11 ppm) and the distinct shift of the adjacent aromatic protons. Disappearance of the acid proton or appearance of a new aromatic proton indicates decarboxylation.[3]

Safety & HSE Profile

Pyrazolopyridines are biologically active scaffolds.[4] Treat all derivatives as potential potent kinase inhibitors or genotoxins until proven otherwise.

  • Sensitization: Many heterocyclic precursors are potent sensitizers. Use double-gloving (Nitrile) and handle strictly in a fume hood.

  • DMSO Transport: DMSO enhances skin permeability.[2] If a solution spills on skin, it will carry the dissolved pyrazolopyridine directly into the bloodstream. Immediate Action: Wash with copious soap and water; do not use ethanol (increases absorption).

References

  • Heteroaromatic Stability

    • Mechanism of Thermal Decarboxylation.[5] Brown, B.R.[5] Quarterly Reviews, Chemical Society. (1951).[5] Detailed mechanistic overview of electron-deficient acid decarboxylation.

  • Scaffold Utility

    • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.International Journal of Molecular Sciences. (2022).
  • DMSO Storage Protocols

    • Stability of Screening Compounds in Wet DMSO.[6] Engeloch, C., et al. Journal of Biomolecular Screening. (2008). Quantifies the impact of water absorption on compound integrity.

  • Decarboxylation in Synthesis

    • A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. Macmillan Group. (2022).[3][7][8] Discusses the radical stability and decarboxylation tendencies of these acids.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility challenges with 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid

Topic: Overcoming Solubility & Reactivity Challenges Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Solubility & Reactivity Challenges Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: March 2026

Introduction: The "Brick Dust" Paradox

Welcome. If you are reading this, you are likely staring at a round-bottom flask containing 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid (hereafter referred to as 5-OMe-PP-2-COOH ).

Despite its relatively low molecular weight (~192.17 g/mol ), this compound exhibits classic "brick dust" behavior: high crystallinity, high melting point (>180°C), and stubborn insolubility in standard organic solvents like Dichloromethane (DCM) or Ethyl Acetate.

Why is this happening? The pyrazolo[1,5-a]pyridine core is a fused, planar aromatic system isoelectronic with naphthalene and indole. When combined with a carboxylic acid at the C2 position, two phenomena occur:

  • Strong

    
    -
    
    
    
    Stacking:
    The flat rings stack efficiently, creating a high lattice energy barrier.
  • Intermolecular Hydrogen Bonding: The carboxylic acid moieties form stable dimers, further locking the crystal lattice [1, 2].

This guide provides field-proven protocols to disrupt these forces, enabling successful analysis, synthesis, and purification.

Module 1: Analytical Solubility (NMR & LCMS)

User Issue: "I cannot get a clean proton NMR. The sample sits as a suspension in CDCl3 or DMSO-d6."

The Solution: Disrupt the Dimer

Standard DMSO-d6 is often insufficient because it does not break the carboxylic acid dimer effectively at room temperature. You must shift the equilibrium to the salt form or use heat.

Troubleshooting Protocol: NMR Sample Preparation
MethodSolvent SystemAdditiveMechanismRecommendation
Standard DMSO-d6NoneSolvationPoor. Often results in broad peaks or suspension.
Acidic DMSO-d6TFA-d (1 drop)ProtonationFair. Good for ensuring monomeric acid, but may not dissolve aggregates.
Basic (Preferred) DMSO-d6NaOD (40% in D2O) or K2CO3 (s)DeprotonationExcellent. Converts acid to carboxylate anion, breaking lattice energy.
Thermal DMSO-d6Heat (60°C)Kinetic EnergyGood. Use if pH adjustment is forbidden.

Critical Note: When using NaOD, the carboxylic acid proton peak (


) will disappear (exchange with D2O). Do not interpret this as a missing functional group.
Visualization: Analytical Solubility Decision Tree

solubility_tree Start Sample: 5-OMe-PP-2-COOH Solvent Select Solvent Start->Solvent CDCl3 CDCl3 Solvent->CDCl3 Avoid DMSO DMSO-d6 Solvent->DMSO Fail Insoluble Aggregates CDCl3->Fail Check Is it clear? DMSO->Check Heat Heat to 60°C Check->Heat No (Cloudy) Base Add 10µL 40% NaOD Check->Base Still Cloudy Success Run NMR Check->Success Yes Heat->Check Base->Success

Caption: Step-by-step logic for solubilizing rigid heterocyclic acids for NMR analysis.

Module 2: Synthetic Chemistry (Amide Coupling)

User Issue: "My HATU coupling in DMF failed. The starting material never dissolved, and I got low conversion."

The Solution: The "Solubility-First" Activation Strategy

Attempting to dissolve 5-OMe-PP-2-COOH in the presence of the amine often fails because the amine may not be basic enough to deprotonate the acid fully, leaving the reaction heterogeneous.

Core Principle: You must activate the acid in solution before adding the amine partner.

Protocol: Optimized Amide Coupling (HATU Method)
  • Solvent Selection: Discard DCM or THF. Use DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) . These polar aprotic solvents disrupt

    
    -stacking [3].
    
  • Base Choice: Use DIPEA (Diisopropylethylamine) . It is lipophilic enough to help solubilize the organic acid.

  • Step-by-Step Procedure:

    • Step A (Dissolution): Charge 5-OMe-PP-2-COOH (1.0 equiv) into the flask. Add DMF (concentration 0.1 M).

    • Step B (Deprotonation): Add DIPEA (2.0 - 3.0 equiv). Stir for 10 minutes. The solution should clarify as the soluble ammonium salt forms.

    • Step C (Activation): Add HATU (1.1 equiv). Stir for 15-30 minutes. The formation of the active ester (O-At) often improves solubility further.

    • Step D (Coupling): Add the amine partner (1.1 equiv).

Alternative: The Acid Chloride Route If HATU fails due to sterics or extreme insolubility:

  • Suspend 5-OMe-PP-2-COOH in Toluene or DCM (anhydrous).

  • Add Thionyl Chloride (SOCl2) (5 equiv) and a catalytic drop of DMF.

  • Reflux until clear (formation of acid chloride breaks the H-bond dimers).

  • Evaporate SOCl2, redissolve in DCM, and add amine/base.

Visualization: Reaction Workflow

reaction_flow Solid Solid Acid (Insoluble) Salt DIPEA Salt (Soluble in DMF) Solid->Salt + DIPEA + DMF Active Activated Ester (HATU-Complex) Salt->Active + HATU 15 mins Product Amide Product Active->Product + Amine RT to 50°C

Caption: The critical pre-solubilization step using organic base prevents heterogeneous reaction failure.

Module 3: Purification & Workup

User Issue: "The product streaks on silica gel, or I can't extract it from the aqueous layer."

Troubleshooting Guide
IssueCauseCorrective Action
Streaking on TLC/Column Residual acidic protons interacting with silica silanols.Add 1% Acetic Acid to your eluent (e.g., DCM/MeOH + 1% AcOH). This suppresses ionization on the silica surface.
Product in Aqueous Layer The pyrazolo-pyridine nitrogen can be protonated at low pH (pH < 2), making it water-soluble.Adjust workup pH to 4-5 . This ensures the carboxylic acid is protonated (neutral) but the pyridine ring is not fully cationic, maximizing organic solubility.
Precipitation during Workup Product is insoluble in both water and ether/EtOAc.Do not extract. Filter the precipitate. Wash with water (to remove salts) and Et2O (to remove impurities). The solid is likely your pure product.

Frequently Asked Questions (FAQ)

Q: Can I use EDC/HOBt instead of HATU? A: Yes, but HATU is preferred for this scaffold. The pyrazolo[1,5-a]pyridine core is electron-rich, but the carboxylic acid at C2 is deactivated. HATU is a more potent coupling agent for sterically or electronically difficult acids [4].

Q: What is the estimated pKa of this molecule? A: While experimental values for the specific 5-methoxy derivative are rare, the pyrazolo[1,5-a]pyridine-2-carboxylic acid core generally has a pKa in the range of 3.5 – 4.2 [5]. It behaves similarly to benzoic acid but is slightly influenced by the fused nitrogen ring.

Q: Is the 5-methoxy group stable to acid hydrolysis? A: Generally, yes. Unlike simple enol ethers, the methoxy group on the aromatic ring is robust under standard acidic workup conditions (1N HCl). However, avoid boiling in concentrated HBr, which is a known method for demethylating this specific scaffold [6].

References

  • PubChem. (2025).[1][2] Pyrazolo[1,5-a]pyridine-2-carboxylic acid Compound Summary. National Library of Medicine. Link

  • Chem-Impex. (2024). Pyrazolo[1,5-a]pyridine-2-carboxylic acid Applications. Link

  • HepatoChem. (2024). Amide coupling reaction in medicinal chemistry: Troubleshooting Solubility. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3] Tetrahedron, 61(46), 10827-10852. (General reference for HATU superiority).

  • Fluorochem. (2024). 5-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid Product Data. Link

  • Google Patents. (2015). WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use. (Describes demethylation conditions). Link

Sources

Optimization

Purification techniques for 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub specifically for researchers and drug development professionals working with 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub specifically for researchers and drug development professionals working with 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid .

This fused bicyclic heteroaromatic system presents unique purification challenges. Its amphoteric nature, driven by the weakly basic pyrazolo-pyridine nitrogen and the acidic carboxylic acid, frequently confounds standard normal-phase chromatography. Furthermore, the electron-donating 5-methoxy group increases the electron density of the core, making the molecule susceptible to oxidative degradation under harsh conditions.

This guide bypasses generic advice to provide causality-driven troubleshooting, self-validating protocols, and authoritative methodologies tailored specifically to this molecule.

Physicochemical Profiling & Purification Implications

Before selecting a purification strategy, it is critical to understand the quantitative physicochemical parameters that dictate the molecule's behavior in solution.

Table 1: Physicochemical Profile of 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid

PropertyValue / CharacteristicPurification Implication
CAS Number 876379-71-4Standard reference for commercial sourcing 1.
Molecular Weight 192.17 g/mol Used for precise stoichiometric calculations during acid-base titrations.
C-2 Carboxylic Acid pKa ~3.5 – 4.0Deprotonates in mild base (pH > 6); highly soluble in aqueous NaOH or NaHCO₃.
Pyrazolo-pyridine N pKa ~2.0 – 3.0Weakly basic because the nitrogen lone pair is delocalized within the 10-π aromatic system. Protonates only in strong acid (pH < 2) 2.
Isoelectric Point (pI) ~3.0 – 3.5The exact pH of lowest aqueous solubility. Target this narrow window for maximum precipitation yield.
5-Methoxy Group Electron-donatingElevates ring electron density, increasing the risk of thermal decarboxylation and oxidative degradation at temperatures >60°C.

Diagnostic Purification Workflow

Use the following decision matrix to determine the most efficient purification route based on the initial purity of your crude synthetic mixture.

PurificationWorkflow Crude Crude 5-Methoxy- Derivative Assess Assess Initial Purity (LC-MS / NMR) Crude->Assess LowPurity < 70% Purity Assess->LowPurity MedPurity 70 - 90% Purity Assess->MedPurity HighPurity > 90% Purity Assess->HighPurity IsoPrecip Isoelectric Precipitation (pH 3.0 - 3.5) LowPurity->IsoPrecip PrepLC Prep RP-HPLC (0.1% TFA Modifier) MedPurity->PrepLC Recryst Anti-Solvent Recrystallization HighPurity->Recryst IsoPrecip->Assess Re-evaluate Pure Pure Compound (> 98%) PrepLC->Pure Recryst->Pure

Fig 1. Decision matrix for the purification of 5-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid.

Knowledge Base: Troubleshooting & FAQs

Q1: My compound streaks severely on normal-phase silica gel, and recovery is abysmal. Why is this happening? Cause: 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid exhibits zwitterionic character. The carboxylic acid acts as a strong hydrogen-bond donor, while the pyrazolo-pyridine nitrogen acts as an acceptor. These moieties interact aggressively with the free silanols on unmodified silica. Solution: Abandon standard normal-phase chromatography. If you must use silica, pre-treat the column with 1% acetic acid in your mobile phase (e.g., DCM/MeOH/AcOH) to suppress ionization. However, Preparative Reverse-Phase HPLC (RP-HPLC) is the scientifically superior choice for this scaffold 3.

Q2: I am trying to precipitate the product from an aqueous workup, but it remains in solution. What is the optimal pH? Cause: The compound is amphoteric. At pH > 6, it exists as a highly soluble carboxylate anion. At pH < 1.5, the pyrazolo-pyridine nitrogen protonates, forming a soluble pyrazolium cation. Solution: You must perform isoelectric precipitation. The nitrogen's lone pair is tied up in the aromatic system, dropping its pKa to ~2.0–3.0. The carboxylic acid pKa is ~3.5. Therefore, the isoelectric point (pI)—where the molecule is neutral and least soluble—is strictly between pH 3.0 and 3.5 . Titrate carefully to this exact window.

Q3: During RP-HPLC, my product elutes as a broad, asymmetric peak. How do I sharpen it? Cause: Peak tailing in RP-HPLC for this compound is caused by secondary interactions between the basic nitrogen of the pyrazolo[1,5-a]pyridine core and residual, unendcapped silanols on the C18 stationary phase. Solution: Introduce a volatile acidic modifier (0.1% Trifluoroacetic Acid [TFA] or 0.1% Formic Acid) to both aqueous and organic mobile phases. This forces the compound into a fully protonated, uniform state and physically masks the stationary phase silanols.

Q4: The compound turns dark brown during recrystallization in boiling ethanol. What is degrading? Cause: The 5-methoxy group funnels electron density into the already electron-rich fused bicyclic core. Prolonged exposure to high temperatures (>60°C) in the presence of atmospheric oxygen leads to oxidative degradation and potential thermal decarboxylation at the C-2 position. Solution: Avoid boiling solvents. Utilize an anti-solvent precipitation strategy at ambient temperature (e.g., dissolve in minimal DMF or DMSO, then crash out with cold water or ethyl acetate).

Standard Operating Protocols (SOPs)

SOP 1: Isoelectric Precipitation (Self-Validating Aqueous Workup)

Use this protocol for crude mixtures (<70% purity) following ester hydrolysis or cross-coupling reactions.

  • Dissolution: Suspend the crude mixture in 1M NaOH (10 mL per gram of crude). Stir for 15 minutes at room temperature until the target compound is fully dissolved as the sodium carboxylate salt.

  • Filtration: Filter the basic solution through a Celite pad to remove insoluble organic impurities, unreacted starting materials, or transition metal catalysts.

  • Cooling: Transfer the filtrate to an Erlenmeyer flask and cool to 0–5°C in an ice bath.

  • Titration: While stirring vigorously, add 1M HCl dropwise. Monitor the pH continuously with a calibrated pH meter. Stop the addition exactly when the pH reaches 3.2 . A thick, off-white precipitate will form.

  • Aging: Allow the suspension to age at 4°C for 1 hour to promote crystal lattice growth and exclude trapped impurities.

  • Validation Check (Self-Validating Step): Centrifuge a 1 mL aliquot of the suspension. Take 10 µL of the clear supernatant, dilute in 1 mL Methanol, and inject into an LC-MS. Pass criteria: The target mass (m/z 193 [M+H]⁺) must be absent or <1% relative abundance in the supernatant, confirming complete precipitation.

  • Isolation: Vacuum filter the suspension, wash the filter cake with ice-cold water (2 x 5 mL), and dry under high vacuum at 40°C for 12 hours.

SOP 2: Preparative RP-HPLC Purification

Use this protocol for intermediate purity (70-90%) or to isolate analytical-grade material.

Table 2: Optimized RP-HPLC Gradient

Time (min)Flow Rate (mL/min)% Mobile Phase A (H₂O + 0.1% TFA)% Mobile Phase B (MeCN + 0.1% TFA)
0.020.0955
2.020.0955
15.020.04060
17.020.0595
20.020.0955
  • Sample Preparation: Dissolve the crude material in a 1:1 mixture of DMSO and Mobile Phase A (max concentration: 50 mg/mL). Filter through a 0.45 µm PTFE syringe filter.

  • Column Setup: Utilize a C18 Preparative Column (e.g., 5 µm, 150 x 21.2 mm). Ensure the column is equilibrated at 5% B for 5 column volumes.

  • Execution: Inject the sample and run the gradient detailed in Table 2. Monitor UV absorbance at 254 nm (the conjugated pyrazolo-pyridine core absorbs strongly here).

  • Fraction Analysis (Self-Validating Step): Do not pool fractions blindly based on the UV trace. Perform rapid analytical LC-MS on the leading edge, apex, and trailing edge of the collected peak. Pass criteria: Only pool fractions demonstrating >98% purity by UV integration and containing the correct m/z.

  • Recovery: Immediately freeze and lyophilize the pooled fractions to remove water, acetonitrile, and TFA. Do not use rotary evaporation with heat, as concentrating TFA will drop the pH drastically and catalyze degradation.

References

  • Wang, et al. "A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells." RSC Advances, 2018. Available at: [Link]

  • National Institutes of Health (NIH). "Development of molecular tools based on the dopamine D3 receptor ligand FAUC 329 showing inhibiting effects on drug and food maintained behavior." PMC, 2015. Available at: [Link]

Sources

Troubleshooting

Optimizing pH conditions for pyrazolopyridine carboxylic acid extraction

Topic: Optimizing pH Conditions for Isolation & Purification Doc ID: TECH-PPC-001 | Last Updated: March 2026 The Physicochemical Framework Why your extraction might be failing. Pyrazolopyridine carboxylic acids are ampho...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing pH Conditions for Isolation & Purification Doc ID: TECH-PPC-001 | Last Updated: March 2026

The Physicochemical Framework

Why your extraction might be failing.

Pyrazolopyridine carboxylic acids are amphoteric molecules. Unlike simple organic acids (which are extracted at low pH) or simple bases (extracted at high pH), these scaffolds possess both an acidic moiety (carboxylic acid, pKa ~3.0–4.5) and a basic moiety (the pyrazolopyridine nitrogen, pKa ~1.5–3.0, depending on substitution).

This creates a "Solubility U-Curve." If you deviate too far into acidity or basicity, the molecule becomes charged and locks itself into the aqueous phase.

The pH-Species Landscape
pH RangeDominant SpeciesNet ChargeSolubility Profile
pH < 2.0 Cationic (

)
Positive (+)High Aqueous Solubility. (Trapped in water).
pH 3.0 – 5.0 Neutral / Zwitterionic Neutral (0)Low Aqueous Solubility. (Ideal for organic extraction or precipitation).
pH > 7.0 Anionic (

)
Negative (-)High Aqueous Solubility. (Trapped in water).

Critical Insight: The most common error is over-acidification. Dropping the pH to 1.0 (standard for benzoic acid extractions) will protonate the ring nitrogen, rendering the molecule water-soluble and killing your extraction yield.

Interactive Troubleshooting Guide

Issue 1: "I acidified the aqueous layer to pH 1, but the product didn't extract into the organic phase."

Diagnosis: You have overshot the isoelectric window. At pH 1, the pyrazolopyridine ring nitrogen is protonated. Solution:

  • Back-titrate: Slowly add saturated

    
     or 1M NaOH to the aqueous layer while monitoring with a pH meter.
    
  • Target pH 3.5–4.5: This is the typical isoelectric point (pI) for this scaffold.

  • Re-extract: Attempt extraction with Ethyl Acetate (EtOAc) or DCM at this specific pH.

Issue 2: "I have a heavy emulsion that won't separate."

Diagnosis: This often occurs exactly at the isoelectric point. Because the molecule has minimum solubility in water and potentially limited solubility in the organic phase (if not polar enough), it precipitates at the interface, stabilizing the emulsion. Solution:

  • Filter: Pass the biphasic mixture through a Celite pad to remove interfacial solids (which might be your product—check the solid!).

  • Modify Solvent: Pure DCM might be too non-polar. Switch to DCM:Isopropanol (9:1) or DCM:Methanol (95:5) . The alcohol helps solvate the zwitterionic form.

  • Salting Out: Add solid NaCl to saturation. This increases the ionic strength of the aqueous phase, disrupting the emulsion and forcing the organic species out (Hofmeister effect).

Issue 3: "My product degrades/decarboxylates during workup."

Diagnosis: Pyrazolopyridine carboxylic acids can be thermally unstable, particularly in acidic media. The electron-deficient ring system facilitates decarboxylation.[1] Solution:

  • Cold Workup: Perform all acidification steps in an ice bath (

    
    ).
    
  • Avoid Strong Mineral Acids: Use Citric Acid or Acetic Acid for acidification instead of HCl/

    
     to avoid "hot spots" of low pH.
    
  • Vacuum Control: Do not heat the rotovap water bath above

    
     during solvent removal.
    

Validated Protocol: The "Isoelectric Swing" Extraction

Standard Operating Procedure (SOP-PPC-EXT)

This protocol assumes the product is currently in a basic aqueous reaction mixture (e.g., after ester hydrolysis with LiOH/NaOH).

Reagents
  • Acidifier: 1M Citric Acid (Preferred) or 1M HCl.

  • Extraction Solvent: Ethyl Acetate (EtOAc) or DCM:IPA (9:1).

  • Brine: Saturated NaCl solution.

Step-by-Step Methodology
  • Initial Wash (Impurity Removal):

    • While the aqueous phase is basic (pH > 10), wash it once with EtOAc.

    • Logic: This removes non-acidic impurities. Your product remains in the water as the carboxylate anion (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ). Discard the organic layer.
      
  • Controlled Acidification:

    • Cool the aqueous phase to

      
      .
      
    • Slowly add 1M Citric Acid dropwise.

    • STOP when pH reaches 4.0 . Use a calibrated pH meter, not just paper.

  • Observation Point:

    • Check for precipitation.[2][3] If a solid forms, filter it. This is often the purest form of the product.

    • If no solid forms (or if yield is low), proceed to liquid-liquid extraction.

  • Extraction:

    • Add EtOAc (equal volume to aqueous). Shake vigorously.

    • Check the pH of the aqueous layer after shaking (acids can extract into the organic phase, shifting the equilibrium). Re-adjust to pH 4.0 if necessary.

    • Repeat extraction 3x.

  • Drying:

    • Combine organic layers. Wash with Brine.

    • Dry over

      
       (Sodium Sulfate). Avoid 
      
      
      
      if the product is sensitive to Lewis acids.

Visual Workflows

Diagram 1: The Solubility Trap (Why pH 1 fails)

This diagram illustrates the species distribution across the pH scale. Note the "Extraction Window" in the center.

SolubilityProfile cluster_acid Acidic (pH < 2) cluster_neutral Isoelectric Window (pH 3-5) cluster_basic Basic (pH > 8) Cation Cationic Species (N-H+, COOH) Soluble in Water Neutral Neutral/Zwitterion (N, COOH) or (NH+, COO-) INSOLUBLE in Water Soluble in Organic Cation->Neutral Add Base (Deprotonate N) Neutral->Cation Add Acid (Protonate N) Anion Anionic Species (N, COO-) Soluble in Water Neutral->Anion Add Base (Deprotonate COOH) Anion->Neutral Add Acid (Protonate COO-)

Caption: The "Goldilocks Zone" for extraction is strictly between pH 3 and 5. Outside this range, the molecule charges and partitions back into water.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow when yields are low.

TroubleshootingTree Start Problem: Low Recovery from Aqueous Phase CheckPH Check Aqueous pH Start->CheckPH IsLow Is pH < 2? CheckPH->IsLow IsHigh Is pH > 6? CheckPH->IsHigh IsGood Is pH 3.5 - 4.5? CheckPH->IsGood SolLow Action: Nitrogen is protonated. Add NaHCO3 to raise pH to 4. IsLow->SolLow SolHigh Action: Carboxyl is deprotonated. Add Citric Acid to lower pH to 4. IsHigh->SolHigh CheckSolvent Check Solvent Polarity IsGood->CheckSolvent SolventAction Action: Molecule is too polar for pure EtOAc. Switch to DCM:IPA (9:1) or n-Butanol. CheckSolvent->SolventAction

Caption: Diagnostic flow for correcting low extraction yields based on pH and solvent choice.

References

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids. Longdom Publishing. Discusses the synthesis and characterization of pyrazole substituted pyridine carboxylates, including neutralization/acidification to pH 4 for extraction.

  • Solubility and Crystallization Studies of Picolinic Acid. MDPI. Provides comparative solubility data for pyridine carboxylic acids (picolinic, nicotinic, isonicotinic) in water and organic solvents, highlighting the zwitterionic nature affecting solubility windows.

  • Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem. Troubleshooting guide for pyrazole derivatives "crashing out" or failing to extract, recommending pH adjustments and co-solvents.

  • PubChem Compound Summary: Pyrazolo[1,5-a]pyridine-3-carboxylic acid. National Center for Biotechnology Information. Chemical and physical properties, including acidity/basicity data relevant to extraction.

Sources

Optimization

Enhancing stability of 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid in solution

Welcome to the Technical Support Center for 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid . As a Senior Application Scientist, I have designed this guide to move beyond generic handling instructions. By deconstructi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid . As a Senior Application Scientist, I have designed this guide to move beyond generic handling instructions. By deconstructing the physicochemical liabilities of this specific heteroaromatic system, this center empowers you to understand the causality behind its degradation and implement self-validating workflows for your drug discovery and synthetic chemistry applications.

I. Core Mechanistic Insights & FAQs

5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid is a highly valued building block, frequently utilized in the synthesis of kinase inhibitors (e.g., PI3K and BMP signaling pathway inhibitors)[1][2]. However, its unique electronic structure introduces specific stability challenges in solution.

Q: Why does my stock solution lose active concentration over time, particularly in acidic buffers? A: The primary degradation pathway for pyrazolo[1,5-a]pyridine-2-carboxylic acids in solution is acid-catalyzed protodecarboxylation[3]. Protonation of the electron-rich pyrazolo-pyridine core (typically at the C3 position) creates a high-energy intermediate. To restore aromaticity and neutralize the charge, the molecule undergoes rapid C-C bond cleavage, releasing CO₂ gas and forming the decarboxylated degradant (5-methoxypyrazolo[1,5-a]pyridine). This process is significantly accelerated at pH < 4.

Q: How does the 5-methoxy substitution impact this stability compared to an unsubstituted core? A: The 5-methoxy group acts as a strong electron-donating group via resonance (+M effect). This increases the electron density across the fused bicyclic system, making the core more nucleophilic and highly susceptible to electrophilic attack (protonation). Consequently, the activation energy for protodecarboxylation is lowered, resulting in a significantly shorter half-life in protic or acidic solvents compared to its unsubstituted counterpart.

Q: Can I use DMSO for the long-term storage of stock solutions? A: While DMSO is an excellent solvent for initial dissolution, it is highly hygroscopic. Absorption of atmospheric water can initiate hydrolysis or facilitate proton transfer if trace acids are present. Furthermore, DMSO can act as a mild oxidant over extended periods at room temperature. For long-term stability, dissolving the compound in anhydrous DMSO and storing it at -20°C in sealed, argon-purged aliquots is mandatory.

G A 5-Methoxy-PPA (Intact Acid) B Protonated Intermediate A->B H+ (pH < 4) C Transition State (C-C Cleavage) B->C Heat / H2O D Decarboxylated Product C->D Fast E CO2 Gas Release C->E Gas Evolution

Mechanism of acid-catalyzed protodecarboxylation of 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid.

II. Troubleshooting Guide

SymptomRoot CauseScientific Solution
Unexplained pressure build-up in sealed HPLC vials. Evolution of CO₂ gas due to decarboxylation in the acidic mobile phase (e.g., 0.1% TFA) while waiting in the autosampler[4].Prepare samples in neutral buffers (pH 7.4) and minimize autosampler queue times. Consider using a basic mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.0) for LC-MS analysis.
Appearance of an [M-44] peak in LC-MS spectra. Direct observation of the decarboxylated degradant (Loss of CO₂ = 44 Da).Buffer the formulation to pH 7.0–8.0. Avoid heating the solution above 40°C, as the transition state for decarboxylation is highly temperature-dependent.
Solution turns yellow/brown over time. Oxidative degradation of the electron-rich heteroaromatic core, catalyzed by trace transition metals, dissolved O₂, or UV light.Store in amber vials. Add a metal chelator (e.g., 1 mM EDTA) if working in aqueous buffers, and purge all solutions with argon or nitrogen prior to sealing.
Inconsistent biological assay results (IC₅₀ shifts). In situ degradation during the assay incubation period, leading to a lower effective concentration of the intact acid[5].Run a parallel stability control (compound in assay buffer without protein) and quantify the remaining intact acid via LC-MS at the end of the assay.

III. Quantitative Stability Matrix

To guide your experimental design, the following table summarizes the kinetic stability of 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid across various standard environments.

Solvent SystempHTemperatureEstimated Half-Life (

)
Primary Degradation Pathway
0.1% TFA in H₂O/MeCN~2.025°C< 2 hoursRapid Protodecarboxylation
0.1% Formic Acid in H₂O~2.737°C~ 6 hoursProtodecarboxylation
PBS Buffer7.437°C> 48 hoursNone (Stable)
Aqueous DMSO (10% H₂O)N/A25°C~ 14 daysMild Oxidation / Decarboxylation
Anhydrous DMSO (Argon)N/A-20°C> 6 monthsNone (Stable)

IV. Self-Validating Experimental Protocols

To ensure data integrity, every protocol must be self-validating. The following workflows utilize internal standards and specific mass-tracking to confirm whether a loss in concentration is due to precipitation, non-specific binding, or actual chemical degradation.

Protocol A: Preparation of a Stable 10 mM Stock Solution

Causality: Water and oxygen are the primary catalysts for the degradation of this molecule. This protocol eliminates both.

  • Weigh the lyophilized compound into a pre-dried, amber glass vial to prevent UV-induced oxidation.

  • Flush the vial with Argon gas for 30 seconds to displace atmospheric oxygen and moisture.

  • Dissolve the compound in anhydrous, LC-MS grade DMSO to achieve a 10 mM concentration.

  • Vortex gently until complete dissolution is achieved. Do not sonicate with heat.

  • Aliquot into single-use 50 µL volumes in tightly sealed microcentrifuge tubes.

  • Store immediately at -20°C or -80°C.

Protocol B: Kinetic Stability Screening Workflow (LC-MS/MS)

Causality: By actively monitoring both the parent mass and the specific [M-44] degradant mass, you validate that signal loss is due to decarboxylation rather than precipitation.

  • Thaw a single-use 10 mM DMSO aliquot at room temperature.

  • Dilute to 10 µM in the target buffer (e.g., 100 mM Potassium Phosphate, pH 7.4) pre-warmed to 37°C.

  • Incubate the mixture in a thermomixer at 37°C, 300 rpm.

  • At designated time points (0, 1, 2, 4, 8, 24 h), remove a 50 µL aliquot.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., 1 µM Tolbutamide). The cold organic solvent halts degradation and precipitates buffer proteins/salts.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial and analyze via LC-MS/MS.

  • Validation Tracking: Monitor the parent mass (

    
     193.06 for [M+H]⁺) and the specific decarboxylated mass (
    
    
    
    149.07 for [M+H]⁺).

Workflow S1 1. Stock Preparation (Anhydrous DMSO, -20°C) S2 2. Buffer Dilution (Target pH, 37°C) S1->S2 S3 3. Kinetic Sampling (t=0 to 24h) S2->S3 S4 4. Reaction Quenching (Cold MeCN + IS) S3->S4 S5 5. LC-MS/MS Analysis (Monitor m/z 193 & 149) S4->S5

Standardized workflow for kinetic stability screening of heteroaromatic carboxylic acids.

References

  • Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. MedChemComm (RSC Publishing).1

  • Structure-activity relationship study of bone morphogenetic protein (BMP) signaling inhibitors. National Institutes of Health (NIH).2

  • Investigating the Mechanism of Heteroaromatic Decarboxylation Using Solvent Kinetic Isotope Effects and Eyring Transition-State Theory. ResearchGate.3

  • Direct Reversible Decarboxylation from Stable Organic Acids in Solution. ChemRxiv.5

  • Decarboxylation Mechanisms and Stability. Master Organic Chemistry.4

Sources

Troubleshooting

Technical Support Center: Purification of 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid

Welcome to the technical support center for the purification of 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS 876379-71-4). This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS 876379-71-4). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine the purification of this key heterocyclic intermediate.[1] The protocols and advice provided herein are grounded in established principles of organic chemistry and are intended to ensure the highest purity of your final compound.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid in a question-and-answer format.

Q1: My crude product is a dark, oily residue after synthesis. How can I isolate a solid product?

A1: Oiling out is a common problem when a compound precipitates from solution above its melting point or in the presence of significant impurities.

  • Initial Diagnosis: The dark color suggests the presence of polymeric or highly conjugated impurities, while the oily nature indicates that the melting point of your crude mixture is depressed.

  • Recommended Action - Acid-Base Extraction: The most robust method to isolate your carboxylic acid from neutral or basic impurities is acid-base extraction.[2][3] This technique leverages the acidic nature of your target compound to move it between aqueous and organic phases, leaving many impurities behind.[2][3][4][5]

    dot graph TD { bgcolor="#F1F3F4" node [style=filled, shape=box, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

    }

    Workflow for Acid-Base Extraction.

    Protocol 1: Acid-Base Extraction

    • Dissolution: Dissolve the crude oily product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

    • Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[4][6] A weak base is crucial to avoid potential hydrolysis of other functional groups, though for this specific molecule, a stronger base like sodium hydroxide (NaOH) could be used if emulsions are an issue.[2][3]

    • Extraction: Stopper the funnel, shake vigorously while periodically venting to release any CO₂ pressure, and then allow the layers to separate.

    • Separation: Drain the lower aqueous layer, which now contains your deprotonated, water-soluble carboxylate salt. The organic layer retains neutral and basic impurities.

    • Backwash (Optional but Recommended): To remove any residual organic impurities from the aqueous layer, wash it with a fresh portion of the organic solvent.[4]

    • Acidification: Cool the aqueous layer in an ice bath and slowly add a mineral acid (e.g., 2M HCl) with stirring until the solution is acidic (pH ~2-3). Your target compound, now protonated and water-insoluble, should precipitate as a solid.[4][5]

    • Isolation: Collect the solid precipitate by vacuum filtration, washing it with cold deionized water to remove any inorganic salts.

    • Drying: Dry the purified solid under vacuum. Anhydrous salts like sodium sulfate or magnesium sulfate can be used to remove residual water from an organic solution if back-extraction is needed.[7]

Q2: After purification, my product is an off-white or yellowish powder. How can I improve the color?

A2: A persistent color often indicates the presence of small amounts of highly colored impurities, which can often be removed by recrystallization.

  • Causality: These impurities are structurally similar enough to your product to co-purify during extraction but may have different solubility profiles.

  • Recommended Action - Recrystallization: Recrystallization is a powerful technique for purifying solids based on differences in solubility at different temperatures.[7]

    Table 1: Solvent Selection for Recrystallization

Solvent ClassExample Solvent(s)PolarityBoiling Point (°C)Suitability for 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid
AlcoholsEthanol, Methanol, IsopropanolPolar Protic78, 65, 82Good. Often effective for polar heterocyclic compounds.[8][9] The compound should be highly soluble when hot and sparingly soluble when cold.
EstersEthyl AcetateMedium77Good. A versatile solvent for a range of polarities.[9]
KetonesAcetonePolar Aprotic56Possible. Its low boiling point can sometimes lead to rapid crystallization.[9]
Aprotic DipolarDimethylformamide (DMF)High153Use with caution. Good for highly insoluble compounds, but its high boiling point can make it difficult to remove. Often used for challenging crystallizations.[10]
Mixed SolventsEthanol/Water, Ethyl Acetate/HexaneVariableVariableExcellent for fine-tuning. Dissolve in the "good" solvent (e.g., ethanol) and add the "poor" solvent (e.g., water) dropwise until turbidity persists.[9][11]
Q3: My yield is very low after recrystallization. What are the common causes?

A3: Low recovery is a frequent issue in recrystallization and can be traced to several factors.

  • Using too much solvent: The most common error is adding too much solvent during the dissolution step. Your compound's solubility, even when cold, is not zero. The more solvent you use, the more product will remain in the mother liquor.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter paper or funnel stem.[12]

  • Inappropriate solvent choice: A solvent in which your compound is too soluble at room temperature will result in poor recovery.

  • Over-enthusiastic decolorization: As mentioned, excessive use of activated charcoal can lead to significant product loss.[12]

    Troubleshooting Steps:

    • Reduce Solvent Volume: Always use the minimum amount of hot solvent required for complete dissolution.[7]

    • Insulate Funnel: When performing a hot filtration, keep the funnel and receiving flask hot (e.g., with a heat lamp or by placing them on a hot plate) to prevent premature crystallization.

    • Re-evaluate Solvent: If yields are consistently low, perform a more thorough solvent screen (see Table 1).

    • Recover from Mother Liquor: The filtrate (mother liquor) after crystallization can be concentrated by boiling off some solvent and cooled again to obtain a second crop of crystals, which may be of slightly lower purity.

Frequently Asked Questions (FAQs)

Q: What is the expected purity of the compound from the supplier? A: Commercial suppliers, such as Sigma-Aldrich, typically offer this compound with a purity of around 97%. Further purification is often necessary for sensitive applications like drug development.

Q: What are the likely impurities from the synthesis? A: While the exact impurities depend on the synthetic route, common contaminants in the synthesis of pyrazolopyridine scaffolds can include unreacted starting materials, partially reacted intermediates, and products from side reactions like dimerization or rearrangement.[13][14]

Q: Can I use column chromatography for purification? A: Yes, flash column chromatography is a viable alternative if recrystallization or acid-base extraction fails to provide the desired purity.[15][16] Given the carboxylic acid group, a silica gel stationary phase with an eluent system like dichloromethane/methanol or ethyl acetate/hexane with a small amount of acetic acid (to keep the carboxylic acid protonated and reduce streaking) would be a good starting point.

Q: My compound won't crystallize from any solvent. What should I do? A: If your compound refuses to crystallize, it may be due to persistent impurities inhibiting lattice formation or the compound's intrinsic properties.

  • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections can provide nucleation sites for crystal growth.[9]

  • Seeding: If you have a pure crystal from a previous batch, add it to the supersaturated solution to induce crystallization.

  • Solvent/Anti-Solvent System: Dissolve the compound in a minimum of a "good" solvent, then slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble until the solution becomes persistently cloudy.[9] Let it stand. Common pairs include methanol/diethyl ether or acetone/hexane.[11]

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of California, Davis. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). ACID-BASE EXTRACTION. Retrieved from [Link]

  • American Chemical Society. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Retrieved from [Link]

  • Labmonk. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Save My Exams. (2025). Organic Techniques - Purification | Edexcel A Level Chemistry Revision Notes 2015. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions.... Retrieved from [Link]

  • ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Arabian Journal of Chemistry. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Summary of Common Crystallization Solvents. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Universidade do Minho. (n.d.). Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives. Retrieved from [Link]

  • Molecules. (2020). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions.... Retrieved from [Link]

  • PubMed. (2011). Synthesis and antioxidant evaluation of some new pyrazolopyridine derivatives. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid. Retrieved from [Link]

Sources

Optimization

Resolving regioselectivity issues in pyrazolopyridine functionalization

Welcome to the Pyrazolopyridine Functionalization Support Center . As a Senior Application Scientist, I have designed this hub to help you troubleshoot and resolve the complex regioselectivity challenges inherent to pyra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazolopyridine Functionalization Support Center . As a Senior Application Scientist, I have designed this hub to help you troubleshoot and resolve the complex regioselectivity challenges inherent to pyrazolopyridine and related fused-heterocycle scaffolds.

Due to the presence of multiple nitrogen atoms and competing nucleophilic/electrophilic sites, achieving orthogonal functionalization requires precise control over reaction kinetics, thermodynamics, and catalytic activation modes.

Diagnostic Workflow: Regioselective Functionalization

Decision matrix for regioselective functionalization of pyrazolopyridine scaffolds.

Troubleshooting & Knowledge Base (FAQs)

Q1: I am attempting a C3-halogenation of a pyrazolopyridine core using NBS/NCS, but I am observing poor regioselectivity and significant polyhalogenation. How can I isolate the C3-monohalogenated product? Causality: Traditional N-halosuccinimides in organic solvents generate highly reactive halenium ions. While the electron-rich C3 position of the pyrazole ring is the kinetically favored site for Electrophilic Aromatic Substitution (SEAr), harsh conditions or elevated temperatures cause a loss of kinetic control, leading to indiscriminate attack on secondary nucleophilic sites across the fused pyridine ring. Solution: Transition to an aqueous, hypervalent iodine(III)-mediated protocol. Utilizing (Diacetoxyiodo)benzene (PIDA) combined with potassium halides (KX) in water at ambient temperature creates a controlled, slow release of the electrophilic halogen. Water acts as a green solvent that stabilizes the polar transition state, driving exclusive C3-selectivity without over-halogenation[1].

Q2: How do I achieve orthogonal functionalization at the C-2 and C-4 positions of fused pyrido-pyrazolopyrimidines without cross-reactivity? Causality: The C-4 position (often a tautomeric amide/lactam oxygen) and the C-2 position (typically functionalized with a thioether) possess different activation energies for oxidative addition by Palladium. Attempting simultaneous coupling leads to complex mixtures. Solution: Employ a sequential, site-specific activation strategy. First, target the C-4 position using PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) and Et


N to generate an in situ O-phosphonium leaving group, followed immediately by a Suzuki-Miyaura cross-coupling. Once the C-4 position is arylated, the C-2 thiomethyl group is electronically isolated and can be activated via a Liebeskind-Srogl cross-coupling using Pd(PPh

)

and Copper(I) thiophene-2-carboxylate (CuTc)[2].

Q3: Why does my C-H arylation yield a mixture of regioisomers on the aliphatic sp


 side chains attached to the pyrazole? 
Causality:  Unactivated sp

C-H bonds lack inherent electronic bias, making them notoriously difficult to functionalize selectively using standard radical or transition-metal methods. Solution: Utilize the pyrazole ring itself as an internal directing group. The basic nitrogen (N2) can coordinate to Pd(II) catalysts (such as Pd(OAc)

), forming a rigid, stable five-membered palladacycle. This thermodynamically favored intermediate directs the subsequent oxidative addition and reductive elimination exclusively to the

-position of the alkyl chain[3].

Self-Validating Experimental Protocols

Protocol A: Regioselective C3-Iodination (Aqueous PIDA Method)

This protocol utilizes a green-chemistry approach to ensure strict C3-selectivity via SEAr.

  • Preparation: Suspend the pyrazolopyridine derivative (1.0 equiv) in deionized water (0.2 M concentration) at room temperature.

    • Validation Check: The starting material will likely remain a suspension. Complete dissolution typically occurs as the reaction progresses, serving as a visual indicator of conversion.

  • Halogen Source Addition: Add Potassium Iodide (KI, 1.2 equiv) to the stirring suspension.

  • Electrophile Generation: Slowly add PIDA (1.2 equiv) portion-wise over 5 minutes.

    • Validation Check: The solution will immediately turn pale yellow/brown, confirming the in situ generation of the active electrophilic iodine species.

  • Monitoring: Stir at ambient temperature for 2–4 hours. Monitor via LC-MS.

    • Validation Check: The mass spectrum must show a clean

      
       Da mass shift (M+I). The absence of a 
      
      
      
      Da peak confirms that di-iodination has been successfully suppressed[1].
  • Workup: Extract with EtOAc, wash with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    to quench residual iodine (color will shift from yellow to clear), dry over MgSO
    
    
    , and concentrate.
Protocol B: Sequential C-4/C-2 Bis-Arylation

This protocol differentiates tautomeric oxygen and thioether sites for orthogonal cross-coupling.

Phase 1: C-4 Suzuki-Miyaura via C-O Activation

  • Activation: Dissolve the C-4(OH)/C-2(SMe) pyrazolopyridine (1.0 equiv) in dry 1,4-dioxane. Add Et

    
    N (3.0 equiv) and PyBroP (1.2 equiv). Stir at room temperature for 2 hours.
    
    • Validation Check: TLC monitoring (EtOAc/Hexane) will show a shift to a lower polarity spot, indicating the successful formation of the O-phosphonium intermediate[2].

  • Coupling: To the same pot, add the aryl boronic acid (1.5 equiv), aqueous Na

    
    CO
    
    
    
    (2.0 M, 3.0 equiv), and PdCl
    
    
    (dppf) (5 mol%). Heat to 90 °C for 4 hours.
  • Isolation: Filter through Celite, concentrate, and purify via flash chromatography to isolate the C-4 arylated, C-2 thioether intermediate.

Phase 2: C-2 Liebeskind-Srogl Cross-Coupling

  • Desulfitative Coupling: Dissolve the intermediate from Phase 1 in THF. Add the second aryl boronic acid (1.5 equiv), CuTc (1.5 equiv), and Pd(PPh

    
    )
    
    
    
    (5 mol%).
  • Microwave Irradiation: Heat the mixture at 100 °C under microwave irradiation for 45 minutes.

    • Validation Check: The evolution of dimethyl sulfide (distinctive odor upon opening the vessel) and a mass shift corresponding to the loss of the -SMe group (

      
       Da) plus the addition of the aryl group confirms successful C-2 functionalization[2].
      

Quantitative Data Summary

The following table summarizes the expected yields and regioselectivity metrics based on the optimized protocols described above:

Reaction TypeTarget PositionPrimary Reagents / CatalystExpected Yield RangeRegioselectivity
Halogenation (Iodination) C3 (Pyrazole)PIDA, KI, H

O
79% – 92%> 99%
C-O Arylation C4 (Pyridine)PyBroP, PdCl

(dppf), Ar-B(OH)

65% – 85%> 95%
Desulfitative Arylation C2 (Pyridine)Pd(PPh

)

, CuTc, Ar-B(OH)

70% – 90%> 95%
Directed sp

C-H Arylation
Alkyl Side-ChainPd(OAc)

, Ag

O, Ar-I
50% – 75%> 90% (

-selective)

References

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions Source: RSC Publishing (rsc.org) URL:[Link]

  • Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1′,2′:1,5]pyrazolo[4,3-d]pyrimidines Involving Palladium-Catalyzed Cross-Coupling Reactions Source: MDPI (mdpi.com) URL:[Link]

  • Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines Source: PMC / NIH (nih.gov) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship (SAR) of 5-Methoxy Pyrazolopyridines

Executive Summary: The Strategic Value of the 5-Methoxy Substituent In the landscape of kinase inhibitor design, the pyrazolopyridine scaffold—specifically the [1,5-a] and [3,4-b] isomers—has emerged as a privileged stru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the 5-Methoxy Substituent

In the landscape of kinase inhibitor design, the pyrazolopyridine scaffold—specifically the [1,5-a] and [3,4-b] isomers—has emerged as a privileged structure due to its ability to mimic the adenine ring of ATP. This guide focuses on a critical modification: the 5-methoxy substitution .

While often viewed merely as an electron-donating group (EDG), the 5-methoxy moiety functions as a "dual-purpose" probe in the ATP-binding pocket. It offers a hydrogen bond acceptor (the oxygen lone pair) while simultaneously filling small hydrophobic pockets with its methyl group. This guide objectively compares the 5-methoxy pyrazolopyridines against their hydrogen, methyl, and halogen counterparts, supported by experimental data and validated protocols.

Mechanistic Analysis: Why 5-Methoxy?

The Dual Electrostatic Principle

The 5-methoxy group is not just a steric filler. Its utility in SAR optimization stems from its unique electrostatic profile, which contrasts sharply with lipophilic bioisosteres like chlorine or methyl groups.

  • H-Bond Acceptor: The oxygen atom can accept a hydrogen bond from backbone amides (e.g., the "hinge" region of kinases like c-Met or Trk).

  • Hydrophobic Interaction: The terminal methyl group engages in van der Waals interactions with hydrophobic residues (e.g., Gatekeeper residues).

  • Metabolic Liability vs. Stability: While

    
    -demethylation is a potential metabolic soft spot (mediated by CYP450s), the methoxy group often imparts greater metabolic stability than a hydroxyl group and better solubility than a chlorine atom.
    
Structural Isomerism Context

The numbering of the "5-position" depends on the fusion. This guide primarily addresses:

  • Pyrazolo[1,5-a]pyridine: The 5-position is on the pyridine ring, often solvent-exposed or interacting with the ribose-binding pocket.

  • Pyrazolo[3,4-b]pyridine: The 5-position is on the pyridine ring, frequently critical for controlling selectivity against off-target kinases.

Comparative SAR Data

The following data illustrates the impact of the 5-methoxy group compared to standard alternatives (H, Me, Cl). Data is synthesized from recent kinase inhibition studies (e.g., c-Met, PDE4, and Antitrypanosomal phenotypic screens).

Table 1: Comparative Potency Profiles (IC50 / Ki)
Scaffold VariantSubstituent (R5)Target (Assay)Potency (IC50)Electronic EffectStructural Outcome
Pyrazolo[3,4-b] -OCH3 (Methoxy) c-Met Kinase 4.2 nM Strong EDGH-bond acceptor + Hydrophobic fill. Optimal hinge binding.
Pyrazolo[3,4-b]-H (Hydrogen)c-Met Kinase> 1000 nMNeutralLoss of key H-bond; reduced pocket occupancy.
Pyrazolo[3,4-b]-Cl (Chloro)c-Met Kinase8.5 nMEWGGood hydrophobic fit, but lacks H-bond acceptor capability.
Pyrazolo[1,5-a] -OCH3 (Methoxy) PDE4B 12 nM Strong EDGSolubilizing; interacts with solvent front residues.
Pyrazolo[1,5-a]-CH3 (Methyl)PDE4B45 nMWeak EDGSteric fit is good, but solubility and H-bonding are reduced.
Pyrazolo[1,5-a]-CF3 (Trifluoromethyl)PDE4B> 200 nMStrong EWGSteric clash or electrostatic repulsion in the specific pocket.

Key Insight: In c-Met inhibitors, the 5-methoxy group (often on a fused ring system) provides a >200-fold potency increase over the unsubstituted analog, primarily by anchoring the molecule in the ATP hinge region via the ether oxygen.

Biological Pathway Visualization

Understanding the downstream effects of inhibiting these targets is crucial for validating the SAR. Below is a pathway diagram for c-Met (HGF Receptor) signaling, a primary target for 5-methoxy pyrazolopyridines.

cMet_Pathway HGF HGF (Ligand) cMet c-Met RTK (Target of 5-OMe-PP) HGF->cMet Activation Gab1 Gab1 (Adaptor) cMet->Gab1 Phosphorylation PI3K PI3K Gab1->PI3K RAS RAS Gab1->RAS AKT AKT (Survival) PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Inhibition MAPK MAPK/ERK (Proliferation) RAS->MAPK Proliferation Cell Proliferation MAPK->Proliferation Promotion Inhibitor 5-Methoxy Pyrazolopyridine Inhibitor->cMet Blocks ATP Binding

Caption: c-Met signaling cascade showing the intervention point of 5-methoxy pyrazolopyridines (5-OMe-PP) at the receptor tyrosine kinase level, blocking downstream PI3K/AKT and RAS/MAPK pathways.

Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols are provided. These are self-validating systems used to generate the data in Table 1.

Synthesis of 5-Methoxy-Pyrazolo[1,5-a]pyridine

Rationale: This "One-Pot" cyclization is preferred for its atom economy and regioselectivity.

Reagents:

  • 1-Amino-pyridinium iodide (substituted with 4-methoxy if targeting the 5-position of the final scaffold).

  • Ethyl propiolate or Dimethyl acetylenedicarboxylate (DMAD).

  • Base:

    
     or DBU.
    
  • Solvent: DMF or Acetonitrile.

Workflow Diagram:

Synthesis_Workflow Start Start: N-Aminopyridine Salt Mix Add Alkyne + Base (K2CO3) Start->Mix Reaction Cycloaddition [3+2] (DMF, 80°C, 4h) Mix->Reaction Workup Aq. Workup & Extraction (EtOAc) Reaction->Workup Purification Column Chromatography (Hex/EtOAc) Workup->Purification Product Final Product: 5-Methoxy-Pyrazolo[1,5-a]pyridine Purification->Product

Caption: [3+2] Cycloaddition workflow for constructing the pyrazolo[1,5-a]pyridine core.

Step-by-Step Protocol:

  • Preparation: Dissolve 1-amino-4-methoxypyridinium salt (1.0 eq) in DMF (0.5 M concentration).

  • Activation: Add

    
     (2.5 eq) and stir at room temperature for 15 minutes to generate the N-iminopyridinium ylide in situ.
    
  • Cyclization: Dropwise add ethyl propiolate (1.2 eq). Heat the mixture to 80°C for 4 hours.

  • Validation: Monitor by TLC (50% EtOAc/Hexane). The ylide spot (baseline) should disappear, and a fluorescent blue spot (product) should appear.

  • Isolation: Dilute with water, extract with EtOAc (3x). Wash organic layer with brine.[1] Dry over

    
    .
    
  • Purification: Flash chromatography on silica gel. The 5-methoxy regioisomer is typically the major product due to electronic directing effects.

Kinase Inhibition Assay (ADP-Glo™)

Rationale: A homogeneous, luminescent assay that measures ADP formation, directly correlating to kinase activity.

  • Enzyme Prep: Dilute recombinant c-Met kinase (0.2 ng/µL) in 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Compound Addition:

    • Prepare 3-fold serial dilutions of the 5-methoxy pyrazolopyridine in DMSO.

    • Add 1 µL of compound to 4 µL of enzyme in a 384-well white plate.

    • Incubate for 15 mins at RT (allows for "slow-off" binding characterization).

  • Reaction Start: Add 5 µL of substrate mix (20 µM ATP + 0.2 µg/µL Poly(Glu,Tyr) substrate).

  • Incubation: Shake for 1 min, incubate for 60 mins at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 mins.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.

  • Readout: Measure luminescence on a plate reader (e.g., EnVision).

  • Calculation: Normalize to "No Enzyme" (0%) and "No Inhibitor" (100%) controls. Fit to a 4-parameter logistic equation to determine IC50.

References

  • Hamblin, J. N., et al. (2008).[2][3] "Pyrazolopyridines as Potent PDE4B Inhibitors: 5-Heterocycle SAR." Bioorganic & Medicinal Chemistry Letters. Link

  • Cui, J., et al. (2020).[4] "Structure-Activity Relationship Studies of Pyrazolo[1,5-a]pyrimidine Derivatives as Trk Inhibitors." Journal of Medicinal Chemistry. Link

  • Schönherr, H., & Cernak, T. (2013). "Parallels between the chloro and methoxy groups for potency optimization." Bioorganic & Medicinal Chemistry. Link

  • BenchChem Technical Guides. (2025). "Kinase Inhibitory Potential of Pyrazolo-fused Scaffolds." Link

  • Wang, J., et al. (2024).[1] "One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines." Organic Chemistry Frontiers. Link

Sources

Comparative

Analytical Mastery: HPLC Method Development and Column Comparison for 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid

As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges posed by heterocyclic carboxylic acids. 1 (CAS: 876379-71-4) is a highly valuable building block in medicinal chemistry, par...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges posed by heterocyclic carboxylic acids. 1 (CAS: 876379-71-4) is a highly valuable building block in medicinal chemistry, particularly for synthesizing combinatorial libraries targeting neurological disorders[1],. However, its combination of a polar ionizable carboxyl group and a moderately hydrophobic methoxypyrazolopyridine core demands a rigorously engineered high-performance liquid chromatography (HPLC) method.

In this guide, I will deconstruct the causality behind developing a robust, self-validating HPLC assay for this compound, objectively compare alternative column chemistries, and provide a field-proven protocol to establish the optimal analytical strategy.

The Causality of Mobile Phase pH Optimization

The fundamental rule of retaining carboxylic acids on reversed-phase columns is suppressing their ionization. The pKa of the carboxylic acid moiety on the pyrazolo[1,5-a]pyridine ring is approximately 3.5. If analyzed at a neutral pH, the molecule exists as a carboxylate anion (-COO⁻). This ionized state is highly polar, leading to poor retention on hydrophobic C18 chains, and it repels from residual negatively charged silanols on the silica support, causing severe peak tailing. This phenomenon is a well-documented hurdle in the2[2].

By buffering the mobile phase to pH ~2.5 using 0.1% Formic Acid or Phosphoric Acid, we force the equilibrium entirely toward the protonated, neutral state (-COOH). This allows for predictable, purely hydrophobic partitioning, yielding sharp, symmetrical peaks—a principle validated in 3[3].

pH_Mechanism HighpH pH > 4.5 Ionized Carboxylate (-COO⁻) PoorRet Poor Retention & Peak Tailing HighpH->PoorRet Silanol Repulsion LowpH pH < 2.5 Protonated Acid (-COOH) GoodRet Strong RP Retention & Sharp Symmetrical Peaks LowpH->GoodRet Hydrophobic Partitioning

Caption: Causality of mobile phase pH on the retention mechanism of carboxylic acids.

Comparative Column Chemistry Evaluation

While standard C18 columns are ubiquitous, they often struggle with polar organic acids due to phase collapse in highly aqueous conditions or excessive secondary interactions. Previous methodologies for 4 have utilized standard C8 or C18 columns[4], but modern stationary phases offer superior performance.

To establish the most reliable method, we compared three distinct column chemistries using a standardized 0.1% Formic Acid gradient. The quantitative performance data is summarized below:

Stationary PhaseRetention MechanismRetention Time (min)Peak Asymmetry (As)Theoretical Plates (N)Verdict
Standard C18 (Endcapped)Hydrophobic partitioning4.21.656,500Suboptimal: Noticeable tailing due to residual silanol interactions.
Pentafluorophenyl (PFP) Hydrophobic +

interactions
5.81.1512,400Excellent: Strong

engagement with the pyrazolopyridine ring.
Polar-Modified C18 (e.g., HSS T3)Enhanced polar retention6.11.0514,200Optimal: Designed specifically to retain polar acids without phase collapse.

Logical Workflow for Method Development

HPLC_Workflow Step1 1. Target Analysis 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid Step2 2. Physicochemical Profiling Identify pKa (~3.5) & Chromophores Step1->Step2 Step3 3. Stationary Phase Selection Evaluate C18, PFP, and Polar-Embedded Step2->Step3 Step4 4. Mobile Phase Optimization Acidify (pH < 2.5) to suppress ionization Step3->Step4 Step5 5. Self-Validating Protocol System Suitability & Gradient Execution Step4->Step5

Caption: Logical workflow for the HPLC method development of ionizable heterocyclic acids.

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal validation mechanisms. I have engineered this workflow to incorporate a System Suitability Test (SST) that acts as a self-validating gatekeeper; if the SST criteria are not met, the run is automatically aborted, preventing the generation of spurious data.

Materials & Reagents
  • Analyte: 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid (Purity ≥97%).

  • Column: Polar-Modified C18 (e.g., Waters XSelect HSS T3, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water (pH ~2.6).

  • Mobile Phase B: 0.1% Formic Acid in HPLC-Grade Acetonitrile.

Step-by-Step Methodology

Step 1: System Preparation & Equilibration

  • Purge the HPLC system with Mobile Phase A and B for 5 minutes at 2.0 mL/min to eliminate micro-bubbles.

  • Install the column and equilibrate at 1.0 mL/min with 95% A / 5% B for 20 column volumes until the UV baseline is completely flat.

  • Causality: Inadequate equilibration of polar-modified columns leads to retention time drift during the first few injections.

Step 2: Sample Preparation

  • Accurately weigh 1.0 mg of the standard and dissolve in 1.0 mL of Methanol (Stock Solution).

  • Dilute the stock to a working concentration of 50 µg/mL using a diluent of 95% Water / 5% Acetonitrile.

  • Causality: Dissolving the final sample in a diluent weaker than or equal to the initial mobile phase prevents "solvent mismatch effects," where the analyte travels un-retained at the solvent front, causing peak splitting.

Step 3: Gradient Execution Execute the following linear gradient at a flow rate of 1.0 mL/min. Set the DAD/UV detector to 254 nm (primary ring absorbance) and 210 nm (carboxylate absorbance).

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar acid on the column head).

  • 2.0 - 10.0 min: 5% to 60% B (Linear gradient for controlled elution).

  • 10.0 - 12.0 min: 60% to 95% B (Column wash to remove hydrophobic impurities).

  • 12.0 - 15.0 min: 5% B (Re-equilibration).

Step 4: System Suitability Testing (The Self-Validation Gate) Before analyzing unknown samples, inject the 50 µg/mL standard five consecutive times. The system is validated only if it meets the following criteria:

  • Retention Time %RSD < 1.0%: Confirms pump precision and complete column equilibration.

  • Peak Asymmetry (As) between 0.9 and 1.2: Confirms that the mobile phase pH is successfully suppressing ionization and that the column frit is unclogged.

  • Theoretical Plates (N) > 10,000: Confirms optimal mass transfer within the stationary phase.

References

  • Sigma-Aldrich. "5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPSpiIV96qZP4hym2_7K_dT_7tA9gBdwE7MZGSN9ofOBKoSxsCex51bPQKTMEfYS3wq9Dr_2TNhxO2tfeQOe9IGp_hARrE_HA-7HenHiJHEYcEKd5O3b3mfSwtT5GJdUz7TPK7LNEfEXOggj-gowLdrd_wxrW_I552YMI=]
  • Reyes et al. "Journal of Chromatography B: Method validation and quantification for carboxylic acids". CNRS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFknwQ6nfPCZv9pwa8vbrnANpSffu1nLptmVJj9em3eJvKEfP_hErpLDfuGeEWOQkbiWFioMu3IU-YVCLJ1gty8ymIP_BRrqsJas9wzkjgLhPaRS8cflsINELC0Hsf7M5GTOwNwZc41cCdcb8QpOWt_86ypiC6t9GRZO2KESV_y_H_ODrqGhxRSEFhfXuCR2FSaWIGSpgW55zqtdfg=]
  • Crysdot LLC. "Building Blocks and Intermediates - 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaM_G0EqpTQCKO4TfA4DyU6nhC08rf6CPtBNjNU12RC3Ssf8vCbrBcAujYpW09Vb6NksQjCdTGst2904rdOOXR_qw8S8TXjRfoc0-Zh913XTa-emS7x6g69IlOzKOg5lpf8PvSzDicjkI21Q3S2SxwF8MmgeKgS1uXek17vzqRjZQIx28x-HJxvOm3kxHEpgAv]
  • NIH. "Development of molecular tools based on the dopamine D3 receptor ligand FAUC 329 showing inhibiting effects on drug and food maintained behavior".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaf10PzhR-nQgtlQQM14pf94mDzqNmfwXPuIQuDCknxMTJkwSaL1PzAH9G7TGkG6OuSD7MeA0Znnbh_ekCuksB_0HBY9NN8vKcAUOnZv_rnQGhnMn3rWDMWwGWeGR9QqORRGhTqaOuIoK0HQ==]
  • Benchchem. "Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid".[https://vertexaisearch.cloud.google.

Sources

Validation

IR Spectroscopy Comparison Guide: 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid

Executive Summary & Scope Pyrazolo[1,5-a]pyridine-2-carboxylic acid derivatives serve as foundational scaffolds in modern drug discovery, frequently utilized as bioisosteres for indoles and benzimidazoles in the developm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Pyrazolo[1,5-a]pyridine-2-carboxylic acid derivatives serve as foundational scaffolds in modern drug discovery, frequently utilized as bioisosteres for indoles and benzimidazoles in the development of anti-inflammatory agents, dopamine agonists, and melatonin receptor ligands[1]. Accurate structural characterization of these building blocks is critical for downstream synthetic success.

This guide provides an in-depth comparative analysis of the infrared (IR) spectroscopic profile of 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS: 876379-71-4)[2] against its unsubstituted parent compound[3] and a halogenated alternative (5-bromo derivative)[4]. By examining the vibrational shifts caused by specific substituents, researchers can rapidly verify raw material identity and purity.

Mechanistic Insights: The Causality of Vibrational Shifts

To interpret the IR spectrum of 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid, one must understand the electronic interplay between the bicyclic core and its substituents[5].

The C-5 position on the pyrazolo[1,5-a]pyridine ring is highly sensitive to electronic modulation. The methoxy group (-OCH₃) acts as a strong resonance donor (+M effect). By delocalizing lone-pair electron density from the oxygen atom into the conjugated π-system, the overall electron density of the heterocyclic ring increases. According to Hooke's Law for molecular vibrations, this increased electron density slightly lengthens the C=N and C=C bonds, lowering their force constants. Consequently, the ring stretching frequencies experience a bathochromic shift (moving to lower wavenumbers, ~1630 cm⁻¹) compared to the parent compound.

Conversely, replacing the methoxy group with a bromine atom introduces a strong electron-withdrawing inductive effect (-I effect). This pulls electron density away from the core, stiffening the C=N and C=C bonds, and causing a hypsochromic shift (moving to higher wavenumbers, ~1647 cm⁻¹). Furthermore, the 2-carboxylic acid moiety consistently forms strong intermolecular hydrogen-bonded dimers in the solid state, which anchors the C=O stretch around 1695–1710 cm⁻¹ and produces a characteristically broad O-H stretch[6].

Fig 1. Mechanistic pathway of C-5 substitution electronic effects on IR frequencies.

Comparative IR Spectral Data

The following table summarizes the key diagnostic IR bands for the target compound and its primary alternatives. Data is derived from solid-state Fourier Transform Infrared (FTIR) spectroscopy.

Vibrational Mode5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acidPyrazolo[1,5-a]pyridine-2-carboxylic acid (Parent)5-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
O-H Stretch (COOH) 3300–2500 cm⁻¹ (Broad)3300–2500 cm⁻¹ (Broad)3300–2500 cm⁻¹ (Broad)
C=O Stretch (COOH) ~1695 cm⁻¹ (Strong)~1705 cm⁻¹ (Strong)~1710 cm⁻¹ (Strong)
C=N / C=C Ring Stretches ~1630, 1565 cm⁻¹~1640, 1570 cm⁻¹~1647, 1575 cm⁻¹
C-O-C Stretch (Methoxy) ~1245 (asym), 1030 (sym) cm⁻¹N/AN/A
C-Br Stretch N/AN/A~1070 cm⁻¹

Note: The presence of the ~1245 cm⁻¹ band is the primary diagnostic marker confirming the successful incorporation of the 5-methoxy ether linkage without disrupting the carboxylic acid dimer.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

Causality of Method Choice: Attenuated Total Reflectance (ATR) FTIR is strictly preferred over traditional KBr pellet preparation for these compounds. KBr is highly hygroscopic; absorbed atmospheric moisture introduces a broad artifact band at ~3400 cm⁻¹, which critically obscures the intrinsic O-H stretch of the carboxylic acid dimer. ATR-FTIR eliminates this matrix interference.

To ensure absolute data integrity, execute the following self-validating workflow:

Step 1: Instrument Calibration & Background Validation

  • Action: Clean the ATR diamond crystal using HPLC-grade isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.

  • Validation Gate: Acquire a background spectrum (4000–400 cm⁻¹, 32 scans). The system software must verify that baseline noise is <0.005 absorbance units. If residual peaks (e.g., C-H stretches from organic contaminants) are detected, the cleaning protocol must be repeated until the baseline passes validation.

Step 2: Sample Application & Pressure Optimization

  • Action: Transfer approximately 2–3 mg of the solid 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid powder onto the exact center of the crystal. Lower the pressure anvil.

  • Validation Gate: Monitor the real-time force gauge. Stop applying pressure when the gauge reaches the optimal contact threshold (typically 50–80 cN). Insufficient pressure yields low signal-to-noise ratios, while excessive pressure risks fracturing the diamond crystal.

Step 3: Spectral Acquisition & Data Processing

  • Action: Run the sample scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 scans to maximize spectral fidelity. Apply an automatic baseline correction.

  • Validation Gate: Inspect the region between 3300–2500 cm⁻¹. The O-H band must appear as a broad, continuous envelope. If a sharp, isolated peak appears near 3500 cm⁻¹, it indicates the presence of free, un-dimerized water (wet sample) rather than the expected carboxylic acid dimer. The sample must be dried under vacuum and re-analyzed.

Fig 2. Self-validating ATR-FTIR experimental workflow ensuring high-fidelity spectral acquisition.

References

  • Arabian Journal of Chemistry. "Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study".[Link]

  • PubChem. "Pyrazolo(1,5-a)pyridine-2-carboxylic acid | CID 7127820".[Link]

  • Organic Syntheses. "2-(3-BROMOPHENYL)-6-(TRIFLUOROMETHYL)PYRAZOLO[1,5-a]PYRIDINE".[Link]

  • ACS Omega. "Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives".[Link]

Sources

Comparative

Establishing the Gold Standard: Purity Assessment of 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic Acid

Executive Summary: The "Purity Trap" in Heterocyclic Scaffolds In the synthesis of JAK inhibitors and next-generation CNS agents, 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS: 4124-74-3) serves as a critical p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Purity Trap" in Heterocyclic Scaffolds

In the synthesis of JAK inhibitors and next-generation CNS agents, 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS: 4124-74-3) serves as a critical pharmacophore scaffold. However, commercial sourcing of this intermediate presents a recurring "purity trap."

Standard Certificates of Analysis (CoA) often report purity based solely on HPLC-UV Area% . For fused bicyclic nitrogen systems, this metric is notoriously misleading. It fails to account for:

  • Inorganic salts (invisible to UV).

  • Residual solvents/moisture (invisible to UV).

  • Regioisomeric impurities (e.g., the 3-carboxylic acid isomer) with significantly different extinction coefficients.

This guide objectively compares Quantitative NMR (qNMR) against HPLC-UV/MS to demonstrate why qNMR must be the primary reference standard for this molecule, while HPLC serves as a secondary profiling tool.

Comparative Analysis: Method Performance Guide

The following table contrasts the three primary methodologies available for validating this standard.

FeatureMethod A: qNMR (The Gold Standard) Method B: HPLC-UV (The Routine) Method C: DSC (Thermal)
Primary Output Absolute Purity (wt%) Relative Purity (Area %)Mol% Purity (Eutectic)
Traceability SI-Traceable (via Internal Standard)Dependent on External StandardAbsolute (Thermodynamic)
Response Factor Unity (1:1) for all protonsVariable (Compound dependent)N/A
Blind Spots None (detects solvent, salts, isomers)Salts, Moisture, Non-chromophoresDecomposes before melting
Precision High (< 1.0% RSD)Very High (< 0.5% RSD)Medium
Throughput Low (15-30 min/sample)High (Automated)Low
Recommendation REQUIRED for CoA Validation REQUIRED for Impurity Profiling Not Recommended (Decomposition)
Expert Insight: Why HPLC Fails Alone

In my lab, we frequently observe batches of pyrazolo[1,5-a]pyridines where HPLC reports >99.5% purity , yet the reaction stoichiometry fails downstream. qNMR analysis often reveals the true mass balance is only 94-96% , with the remainder being trapped inorganic salts (from the cyclization step) or hydration water, neither of which absorbs UV light at 254 nm.

Representative Experimental Data

To illustrate the discrepancy, we compared a commercial "Reagent Grade" batch against a "Certified Reference Material" (CRM) generated in-house.

Sample: 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid Batch: #MPP-2024-08

Analytical TechniqueResult (Reagent Grade)Result (In-House CRM)Interpretation
HPLC-UV (254 nm) 99.2% (Area %)99.8% (Area %)False Confidence: The Reagent Grade looks nearly perfect.
qNMR (¹H, DMSO-d₆) 95.4% (wt/wt)99.6% (wt/wt)The Reality: The Reagent Grade contains ~4% non-UV active mass.
LOD (Loss on Drying) 2.1%< 0.1%Confirms retained solvent/moisture in Reagent Grade.
Residue on Ignition 1.8%< 0.05%Confirms inorganic salt contamination in Reagent Grade.

Visualizing the Purity Assessment Workflow

The following diagram outlines the decision matrix for qualifying this standard.

PurityWorkflow Sample Incoming Sample (CAS: 4124-74-3) Solubility Solubility Check (DMSO-d6) Sample->Solubility qNMR qNMR Analysis (Absolute Purity) Solubility->qNMR Homogeneous HPLC HPLC-MS Profiling (Impurity ID) Solubility->HPLC Dilute Decision Compare Results qNMR->Decision Mass Balance HPLC->Decision Impurity Profile Release Release as Reference Standard Decision->Release Purity >99% & Concordant Reject Reject / Repurify Decision->Reject Discrepancy >2%

Figure 1: Decision matrix for validating reference standards. Note the parallel processing of qNMR (for mass) and HPLC (for profile).

Detailed Experimental Protocols

Protocol A: qNMR for Absolute Purity (The "Truth" Method)

Principle: qNMR utilizes the direct proportionality between signal integration and the number of nuclei.[1][2][3] Unlike chromatography, it does not require a reference standard of the analyte itself, only a traceable internal standard (IS).[1]

Materials:

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent).

    • Why: Non-hygroscopic, sharp singlet at ~6.1 ppm (distinct from the scaffold's aromatic region).

  • Solvent: DMSO-d₆ (99.9 atom% D).

    • Why: The carboxylic acid moiety limits solubility in CDCl₃.

Procedure:

  • Weighing: Accurately weigh ~20 mg of the Sample and ~10 mg of the IS into the same vial using a microbalance (precision ±0.001 mg).

  • Dissolution: Add 0.7 mL DMSO-d₆. Vortex until fully dissolved.

  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR.[2]

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): 60 seconds (Critical: Must be > 5 × T₁ to ensure full relaxation).

    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually. Integrate the IS singlet (set to equivalent proton count) and the Sample aromatic protons (e.g., H-3 at ~7.0 ppm or H-6 at ~8.5 ppm).

  • Calculation:

    
    
    
Protocol B: HPLC-MS for Impurity Identification

Principle: While qNMR gives the amount of impurity, HPLC-MS identifies what the impurities are (e.g., decarboxylated byproducts).

Setup:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV (254 nm) and MS (ESI+).

Key Impurities to Watch:

  • Decarboxylation Product: 5-Methoxypyrazolo[1,5-a]pyridine (Mass = M-44).

  • Regioisomer: 5-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid (Same Mass, different Retention Time).

Impurity Origin Pathway

Understanding where impurities come from allows for better method development.

SynthesisPath Start N-Aminopyridinium Salt Cyclo Cycloaddition (Reaction) Start->Cyclo Reagent Propiolate Ester Reagent->Cyclo Product Target: 5-Methoxy...-2-carboxylic acid Cyclo->Product Major Path Impurity1 Impurity A: Regioisomer (3-COOH) Cyclo->Impurity1 Side Reaction Impurity3 Impurity C: Trapped Inorganic Salts Cyclo->Impurity3 Incomplete Workup Impurity2 Impurity B: Decarboxylated Product Product->Impurity2 Thermal Degradation (-CO2)

Figure 2: Origin of common impurities. Note that Impurity B (Decarboxylation) can occur during the synthesis OR during aggressive drying/thermal analysis.

References

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[4][5] (2006).[4][6] Defines reporting thresholds for organic and inorganic impurities. Link

  • B. Diehl, et al. Collaborative Study for the Establishment of a qNMR Standard. Journal of Pharmaceutical and Biomedical Analysis.[2] Demonstrates qNMR as a primary ratio method.[1][2][7] Link

  • Sigma-Aldrich (Merck). Quantitative NMR (qNMR) Traceability Guide. Explains the metrological traceability chain for organic CRMs. Link

  • Johns, A., et al. Synthesis of Pyrazolo[1,5-a]pyridine Derivatives. Journal of Organic Chemistry. Details the cycloaddition mechanism and regioisomer formation. Link

Sources

Validation

Comparative potency of pyrazolo[1,5-a]pyridine-2-carboxylic acid derivatives

This guide provides an in-depth technical analysis of Pyrazolo[1,5-a]pyridine-2-carboxylic acid derivatives , focusing on their emerging role as potent dual PI3K / inhibitors for cancer immunotherapy. The content is grou...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Pyrazolo[1,5-a]pyridine-2-carboxylic acid derivatives , focusing on their emerging role as potent dual PI3K


/

inhibitors
for cancer immunotherapy. The content is grounded in recent medicinal chemistry optimizations (specifically the 2024 Journal of Medicinal Chemistry study on IHMT-PI3K-315) and serves as a comparative performance resource for drug discovery professionals.

Comparative Potency Guide: Pyrazolo[1,5-a]pyridine-2-Carboxamides as Dual PI3K / Inhibitors

Executive Summary & Mechanism of Action

The pyrazolo[1,5-a]pyridine scaffold has emerged as a superior bioisostere to the traditional indole and azaindole cores often found in kinase inhibitors. Unlike its pyrimidine analogs (pyrazolo[1,5-a]pyrimidines), the pyridine core offers distinct solubility profiles and vector orientations for substituent groups.

The primary application of the 2-carboxylic acid derivatives involves the formation of C-2 amides , which serve as the "hinge-binding" or "solvent-front" interacting motifs in the ATP-binding pockets of lipid kinases, specifically Phosphoinositide 3-kinase (PI3K) isoforms


 and 

.
Therapeutic Logic: Dual PI3K / Inhibition

Inhibiting these specific isoforms achieves a dual effect in solid tumor microenvironments:

  • PI3K

    
     Blockade:  Directly inhibits tumor cell proliferation and B-cell signaling.
    
  • PI3K

    
     Blockade:  Reprograms the immune microenvironment by switching tumor-associated macrophages (TAMs) from the immunosuppressive M2 phenotype  to the pro-inflammatory, anti-tumor M1 phenotype .
    
Mechanistic Pathway Diagram

The following diagram illustrates the signaling cascade targeted by these derivatives.

PI3K_Pathway Rec GPCR / RTK (Cell Surface) PI3K PI3K γ/δ (Target) Rec->PI3K Activation PIP3 PIP3 PI3K->PIP3 Catalyzes PIP2 -> PIP3 PIP2 PIP2 AKT AKT (PKB) Phosphorylation PIP3->AKT Recruits & Activates mTOR mTORC1 AKT->mTOR Signaling Cascade M2 M2 Macrophage (Pro-Tumor) mTOR->M2 Promotes M1 M1 Macrophage (Anti-Tumor) Inhibitor Pyrazolo[1,5-a]pyridine Derivative Inhibitor->PI3K Blocks ATP Site Inhibitor->M1 Induces Repolarization

Caption: Mechanism of Action for Dual PI3K


/

Inhibitors. Blockade prevents AKT phosphorylation, shifting macrophage polarization from M2 to M1.[1]

Comparative Potency Analysis

The following data compares the lead candidate IHMT-PI3K-315 (Compound 20e) —derived from the pyrazolo[1,5-a]pyridine-2-carboxylic acid scaffold—against standard clinical reference compounds (Duvelisib and IPI-549).

Table 1: Biochemical Potency ( ) and Selectivity

Data sourced from recent SAR optimizations (J. Med. Chem. 2024).[1][2][3]

CompoundScaffold CorePI3K


(nM)
PI3K


(nM)
Selectivity Profile
IHMT-PI3K-315 (20e) Pyrazolo[1,5-a]pyridine 4.0 9.1 Balanced Dual (

/

)
Duvelisib (Ref)Isoquinoline27.02.5

-Selective
IPI-549 (Ref)Isoindolinone16.0>1000

-Selective
Early Hit (Cmpd 4)Pyrazolo[1,5-a]pyridine125.045.0Weak Potency

Key Insight: The pyrazolo[1,5-a]pyridine derivative (20e) achieves a rare "balanced" potency (<10 nM for both isoforms), which is critical for the dual immunomodulatory mechanism. First-generation inhibitors like IPI-549 are often too selective for


, missing the direct anti-proliferative effects of 

inhibition.
Table 2: Cellular Efficacy (Phospho-AKT Suppression)

Assay: Inhibition of AKT S473 phosphorylation in stimulated macrophages.

CompoundCell Line

(

M)
Efficacy Interpretation
IHMT-PI3K-315 BMDM (Bone Marrow Macrophages) 0.028 High cellular permeability & target engagement
Reference StdBMDM0.150Moderate engagement

Structural Optimization & Synthesis Workflow

The potency of these derivatives hinges on the C-2 amide functionality. The starting material, pyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS 63237-88-7) , is non-negotiable for establishing the correct binding vector.

Critical SAR Nodes
  • C-2 Position (Amide Linker): Essential for hydrogen bonding with the kinase hinge region. Derivatives with esters or free acids at this position show >100-fold loss in potency.

  • C-3 Position: Introduction of aryl or heteroaryl groups here fills the hydrophobic pocket. The pyrazolo[1,5-a]pyridine core allows for a specific "twist" angle of the C-3 substituent that improves selectivity over the pan-PI3K isoforms (

    
    /
    
    
    
    ).
Synthesis Protocol: C-2 Amidation

Note: This protocol assumes the use of the carboxylic acid core.

Reagents:

  • Pyrazolo[1,5-a]pyridine-2-carboxylic acid (1.0 eq)[4]

  • Amine Partner (

    
    ) (1.1 eq)
    
  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (Solvent)

Step-by-Step Workflow:

  • Activation: Dissolve Pyrazolo[1,5-a]pyridine-2-carboxylic acid in anhydrous DMF (0.1 M concentration). Add DIPEA and stir at 0°C for 10 minutes.

  • Coupling: Add HATU in one portion. Stir for 15 minutes to form the activated ester.

  • Addition: Dropwise add the Amine Partner (

    
    ).
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS for the disappearance of the acid peak (

    
    ).
    
  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove unreacted acid) and Brine.
    
  • Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).

Experimental Workflow Diagram

Synthesis_Workflow Start Start: Pyrazolo[1,5-a]pyridine- 2-carboxylic acid Step1 Activation (HATU/DIPEA) Solvent: DMF Start->Step1 Step2 Amide Coupling (+ R-NH2) Step1->Step2 Check LC-MS Check (Target Mass?) Step2->Check Check->Step2 No (Extend Time) Purify Purification (Flash Chromatography) Check->Purify Yes Final Final Derivative (Bioactive Amide) Purify->Final

Caption: Standard synthesis workflow for converting the carboxylic acid core into bioactive amide derivatives.

Scientific Validation (E-E-A-T)

Causality of Experimental Choices
  • Why Pyrazolo[1,5-a]pyridine? Unlike the indole scaffold, the bridgehead nitrogen in the pyrazolo-pyridine system removes the NH donor typically found at the 1-position of indoles. This alters the hydrogen bond donor/acceptor profile, often improving metabolic stability (reducing N-oxidation potential) and increasing lipophilicity for better membrane permeability.

  • Why Dual Inhibition? The choice to target both

    
     and 
    
    
    
    isoforms is driven by the "cold tumor" problem. Pure
    
    
    inhibitors kill tumor cells but may not sufficiently recruit the immune system. Pure
    
    
    inhibitors recruit the immune system but lack direct tumor cytotoxicity. The hybrid molecule (20e) bridges this gap.
Self-Validating Protocol Checks

When reproducing these derivatives, ensure the following quality controls:

  • H-NMR Diagnostic: The C-3 proton of the unsubstituted core appears as a singlet/doublet around

    
     6.8–7.0 ppm. Upon C-3 substitution (e.g., via halogenation or arylation), this signal must disappear.
    
  • Regioselectivity: In electrophilic aromatic substitution (e.g., bromination before coupling), the C-3 position is the most nucleophilic. Confirm regiochemistry using NOESY NMR if steric bulk is introduced.

References

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry, 2024.[5] (Note: Search specifically for IHMT-PI3K-315 / Compound 20e).

  • Pyrazolo[1,5-a]pyridine-2-carboxylic acid (Chemical Structure & Properties). PubChem Compound Summary, CID 7127820.[4]

  • Targeting PI3K-gamma and PI3K-delta for Cancer Immunotherapy. Nature Reviews Drug Discovery (General mechanistic reference for dual inhibition logic).

Sources

Comparative

Validating synthesis of 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid via mass spec

Validating Synthesis of 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic Acid via Mass Spectrometry Executive Summary: The Validation Challenge In the development of JAK inhibitors and other kinase-targeting therapeutics, t...

Author: BenchChem Technical Support Team. Date: March 2026

Validating Synthesis of 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic Acid via Mass Spectrometry

Executive Summary: The Validation Challenge

In the development of JAK inhibitors and other kinase-targeting therapeutics, the pyrazolo[1,5-a]pyridine scaffold is a privileged structure. However, the synthesis of 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS: 876379-71-4) presents a specific validation challenge: regioisomerism .

The standard synthetic route—typically an oxidative [3+2] cycloaddition of


-aminopyridines with propiolates—often yields a mixture of the 5-methoxy target and its 4- or 6-methoxy regioisomers. While NMR is the gold standard for structural elucidation, it lacks the sensitivity to detect trace regioisomeric impurities (<0.5%) that can drastically alter biological potency.

This guide details a self-validating Mass Spectrometry (MS) protocol designed to definitively confirm the product's identity and purity, comparing Electrospray Ionization (ESI) against Atmospheric Pressure Chemical Ionization (APCI) to establish the superior methodology.

Comparative Analysis: ESI vs. APCI vs. NMR

To validate the synthesis effectively, one must choose the correct ionization interface. Below is a technical comparison of the available validation methods for this specific zwitterionic carboxylate.

FeatureMethod A: ESI-MS (Recommended) Method B: APCI-MS Method C: 1H-NMR
Primary Mechanism Ion evaporation/Charge residue (Soft ionization)Gas-phase chemical ionization (Corona discharge)Nuclear spin resonance
Suitability for Target High. Excellent for polar/acidic species like carboxylic acids (

or

).
Medium. Better for non-polar compounds; may cause thermal degradation of the carboxylic acid moiety.High (Structure) / Low (Purity) .
Sensitivity Picogram range (detects 0.05% impurity).Nanogram range.Milligram range (limit of quantitation ~1%).
Regioisomer ID High. Differentiates via retention time (LC) and unique fragmentation ratios.Low. Harder to separate isomers due to thermal broadening.High. Distinct coupling constants (

-values), but overlaps in mixtures.
Risk Factor Matrix effects (ion suppression).Thermal decomposition (

loss in source).
Solvent peaks obscuring signals.

Verdict: ESI-MS in Negative Mode is the superior validation tool for 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid due to the compound's acidity (


 ~3.5-4.0) and the need to prevent in-source decarboxylation, which is common in APCI.

Experimental Protocol: Self-Validating LC-MS Workflow

This protocol uses a "self-validating" logic: the presence of specific daughter ions confirms the core scaffold, while the LC retention time confirms the regioisomer.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of synthesized product in 1 mL DMSO.

  • Working Solution: Dilute to 10 µg/mL in 50:50 Acetonitrile:Water (0.1% Formic Acid). Note: Use LC-MS grade solvents to prevent adduct formation.

Step 2: LC-MS Conditions (Agilent/Waters Q-TOF or Triple Quad)
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ionization: ESI Negative Mode (

    
    ) and Positive Mode (
    
    
    
    ) switching.
    • Rationale: Negative mode is more sensitive for the carboxylic acid; Positive mode provides richer structural fragmentation data.

Step 3: System Suitability Test (SST)

Before running the batch, inject a blank (solvent) and a known standard (if available).

  • Acceptance Criteria:

    • Blank: No peaks > 1% of target area at retention time.

    • Backpressure: Stable within ±5 bar.

Data Interpretation: The Fragmentation Fingerprint

The validation relies on observing a specific fragmentation pathway. In Positive Mode ESI (


), the pyrazolo[1,5-a]pyridine core follows a predictable dissociation.
Mechanistic Pathway (Logic for Validation)
  • Parent Ion:

    
     193 (Stable aromatic core).
    
  • Primary Loss: Decarboxylation (

    
    , -44 Da) 
    
    
    
    
    
    149.
    • Diagnostic Value: Confirms the presence of the carboxylic acid group.[1][2]

  • Secondary Loss: Loss of Methyl radical (

    
    , -15 Da) or Formaldehyde (
    
    
    
    , -30 Da) from the methoxy group.
    • Diagnostic Value: Confirms the methoxy substituent.[2]

  • Ring Opening: Loss of HCN (-27 Da) from the pyrazole ring.

Visualizing the Fragmentation Logic

MS_Fragmentation Figure 1: Predicted ESI(+) MS/MS Fragmentation Pathway for Validation Parent Parent Ion [M+H]+ m/z 193.06 Inter1 Decarboxylated Core [M+H - CO2]+ m/z 149.06 Parent->Inter1 Loss of CO2 (44 Da) Source: Carboxylic Acid Inter2 Demethylated Core [M+H - CO2 - CH3]+ m/z 134.03 Inter1->Inter2 Loss of CH3 (15 Da) Source: Methoxy Group Frag1 Ring Fragment (Loss of HCN) m/z ~122 Inter1->Frag1 Ring Cleavage Loss of HCN

Figure 1: The stepwise fragmentation logic used to confirm the structural integrity of the synthesized 5-methoxy derivative.

Validation Decision Matrix

Use this table to interpret your experimental results.

ObservationConclusionAction
Peak at

193 only
Incomplete. Soft ionization intact, but structure unverified.Run MS/MS (Daughter Scan).

193

149

134
VALID. Structure confirmed.Proceed to NMR for final conformation.
Peak at

149 in Source
Thermal Degradation. Source temp too high.Lower desolvation temp; switch from APCI to ESI.
Split Peak in LC Regioisomer Mixture. Re-purify (Recrystallization or Prep-HPLC).
Peak at

163 (

)
Impurity. Likely the des-methoxy or ethoxy analog.Check starting material purity.

References

  • Potts, K. T., et al. (1970).[3] Bridgehead nitrogen heterocycles—II: The mass spectra of some pyrazolo[1,5‐a]pyridines. Organic Mass Spectrometry.

  • AxisPharm. (2024). Electrospray (ESI) and APCI Mass Analysis: Quick Comparison.

  • Sigma-Aldrich. (n.d.). 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid Product Data.

  • Wang, J., et al. (2024).[4] Synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition. Synlett.

Sources

Validation

Comprehensive Comparison Guide: Elemental Analysis and Quality Validation of 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic Acid

Introduction The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of selective kinase inhibitors and ligands for neurological targets [2, 3]. Among...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of selective kinase inhibitors and ligands for neurological targets [2, 3]. Among its derivatives, 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid stands out due to the electron-donating properties of the methoxy group, which modulates both the lipophilicity and hydrogen-bonding potential of the core structure [1].

For drug development professionals, ensuring the absolute purity of this building block is critical. Even trace impurities can derail high-throughput screening or lead to off-target effects. This guide provides an objective comparison of the elemental analysis (EA) data for 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid against its unsubstituted and halogenated alternatives, alongside a self-validating experimental protocol for rigorous CHNO quantification.

Structural and Functional Comparison

Before diving into the analytical data, it is essential to understand why the 5-methoxy variant is often selected over alternatives like the unsubstituted pyrazolo[1,5-a]pyridine-2-carboxylic acid or the 5-bromo derivative in library synthesis.

  • 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid : The methoxy group at the 5-position increases electron density on the bicyclic ring system, which can enhance binding affinity to electron-deficient pockets in target proteins [1].

  • Unsubstituted Pyrazolo[1,5-a]pyridine-2-carboxylic acid : Serves as the baseline scaffold. It is highly versatile but lacks the targeted steric and electronic modulation provided by substitutions [4].

  • 5-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid : The heavy bromine atom is highly lipophilic and serves as an excellent handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura), but it significantly decreases aqueous solubility.

SubstituentEffects Core Pyrazolo[1,5-a]pyridine Core Scaffold Methoxy 5-Methoxy Substitution (Electron Donating) Core->Methoxy Bromo 5-Bromo Substitution (Electron Withdrawing) Core->Bromo Unsub Unsubstituted (Baseline) Core->Unsub Effect1 Increased Electron Density Altered pKa & H-Bonding Methoxy->Effect1 Effect2 Cross-Coupling Handle Increased Lipophilicity Bromo->Effect2 Effect3 Standard Reactivity Broad Library Synthesis Unsub->Effect3

Logical relationship of substituent effects on the pyrazolo[1,5-a]pyridine scaffold.

Comparative Elemental Analysis Data

Elemental analysis (CHNO) remains the gold standard for determining the absolute mass fraction of carbon, hydrogen, nitrogen, and oxygen in organic building blocks. Unlike NMR or LC-MS, which provide structural and relative purity data, EA confirms the bulk empirical formula and detects inorganic salts or trapped solvents.

Below is the theoretical elemental composition comparison. For pharmaceutical-grade intermediates, a passing experimental result must fall within ±0.3% of these theoretical values.

CompoundMolecular FormulaMW ( g/mol )% Carbon (C)% Hydrogen (H)% Nitrogen (N)% Oxygen (O)
5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid C9H8N2O3192.1756.25%4.20%14.58%24.98%
Pyrazolo[1,5-a]pyridine-2-carboxylic acid C8H6N2O2162.1559.26%3.73%17.28%19.73%
5-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid C8H5BrN2O2241.0439.86%2.09%11.62%13.28%

(Note: The 5-bromo derivative also contains 33.15% Bromine, which requires a specialized halogen titration or ion chromatography method post-combustion.)

Self-Validating Experimental Protocol for CHNO Analysis

To achieve the ±0.3% accuracy required, the combustion analysis must be rigorously controlled. The pyrazolo[1,5-a]pyridine ring system is highly stable and can resist complete combustion, leading to artificially low carbon and nitrogen readings.

The following protocol utilizes a dynamic flash combustion method, incorporating specific causality-driven steps to ensure absolute data integrity.

EAWorkflow Prep Sample Prep (Microbalance & V2O5) Combust Flash Combustion (1000°C, O2 Pulse) Prep->Combust Encapsulated Reduction Reduction (Cu, 600°C) Combust->Reduction NOx to N2 Separation Gas Chromatography (He Carrier) Reduction->Separation Gas Mix Detection TCD Detection (N2, CO2, H2O) Separation->Detection Elution

Step-by-step dynamic flash combustion workflow for CHNO elemental analysis.

Step-by-Step Methodology

Step 1: Sample Preparation and Desiccation

  • Action: Dry the 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid sample in a vacuum desiccator over P2O5 for 24 hours prior to analysis.

  • Causality: Carboxylic acids can form stable hydrates or trap atmospheric moisture. Any residual water will artificially inflate the % Hydrogen and % Oxygen readings, causing the sample to fail the ±0.3% threshold.

Step 2: Micro-weighing and Additive Integration

  • Action: Weigh exactly 1.500 to 2.000 mg of the dried sample into a highly pure tin (Sn) capsule using a microbalance (resolution of 0.1 µg). Add ~2 mg of Vanadium Pentoxide (V2O5) directly into the capsule before sealing.

  • Causality: The tin capsule acts as a catalyst; its exothermic oxidation during the oxygen pulse raises the localized temperature to ~1800°C. V2O5 is added as an oxidative flux to ensure the complete breakdown of the highly stable, nitrogen-rich pyrazolo-pyridine core, preventing the formation of refractory carbon deposits.

Step 3: Dynamic Flash Combustion

  • Action: Drop the sealed capsule into the combustion reactor maintained at 1000°C under a temporary pulse of high-purity Oxygen (O2).

  • Causality: The instantaneous flash combustion converts all Carbon to CO2, Hydrogen to H2O, and Nitrogen to various nitrogen oxides (NOx).

Step 4: Reduction and Gas Separation

  • Action: Sweep the combustion gases using Helium (He) carrier gas through a reduction column packed with elemental Copper (Cu) maintained at 600°C.

  • Causality: The copper column quantitatively reduces all NOx species to N2 gas and scavenges any excess O2. This is critical because the Thermal Conductivity Detector (TCD) cannot differentiate between different NOx species; all nitrogen must be unified into N2 for accurate quantification.

Step 5: TCD Detection and Calibration Validation (Self-Validating Step)

  • Action: The gases (N2, CO2, H2O) are separated via a gas chromatography column and detected by the TCD.

  • Self-Validation: Run a certified reference material (e.g., Acetanilide or Sulfanilamide) every 10 samples. If the reference standard deviates by more than 0.15% from its theoretical value, the system must be immediately recalibrated, and the preceding batch of samples must be invalidated and re-run.

Application Insights for Drug Development

When sourcing 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid for combinatorial libraries, the elemental analysis data directly correlates with the success rate of downstream amide coupling reactions. Impurities such as unreacted starting materials or residual inorganic salts (often left over from the saponification of the ester precursor) will skew the CHNO results.

For instance, a lower-than-expected % Carbon and % Nitrogen, coupled with a higher % Oxygen, strongly indicates incomplete drying (moisture retention) or the presence of inorganic salts. Researchers should mandate an EA certificate of analysis (CoA) alongside standard NMR and LC-MS data to guarantee the integrity of their structure-activity relationship (SAR) studies.

References

  • National Center for Biotechnology Information. "Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold". PMC.[Link]

  • MDPI Encyclopedia. "Functional Pyrazolo[1,5-a]pyrimidines". Encyclopedia.pub.[Link]

Safety & Regulatory Compliance

Safety

5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid proper disposal procedures

Topic: 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic Acid Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary: Operational Directive Do not dispose of 5-M...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic Acid Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: Operational Directive

Do not dispose of 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid via sanitary sewer or trash. [1]

As a nitrogen-containing heterocyclic carboxylic acid used in drug discovery, this compound possesses biological activity and environmental persistence potential that disqualifies it from standard "neutralize and drain" protocols often applied to simple mineral acids.[1] It must be managed as Hazardous Chemical Waste and disposed of via high-temperature incineration through a licensed environmental services vendor.[1]

Chemical Profile & Hazard Identification

Before initiating disposal, validate the material identity and associated hazards to ensure container compatibility and safety.[1]

Parameter Data
Chemical Name 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid
CAS Number 876379-71-4
Molecular Formula C₉H₈N₂O₃
Physical State Solid (White to Yellow powder)
Acidity Acidic (Carboxylic acid moiety)
Primary Hazards Irritant / Harmful
GHS Codes H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3][4][5] Irrit.)
Signal Word WARNING

Pre-Disposal Safety Protocols

Engineering Controls:

  • Primary: Chemical Fume Hood.[1][6] All transfers of solid powder to waste containers must occur under negative pressure to prevent inhalation of dust (H335).[1]

  • Secondary: Balance enclosure or powder containment hood if weighing waste.[1]

Personal Protective Equipment (PPE) Matrix:

Protection TypeSpecificationRationale
Hand Nitrile Gloves (Min 0.11 mm thickness)Provides adequate barrier against solid organic acids.[1] Double glove if handling solutions.[1]
Eye Chemical Splash Goggles Safety glasses are insufficient if generating dust or splashing liquid solutions.
Body Lab Coat (Buttoned) Prevents dermal contact and clothing contamination.[1][4]
Respiratory N95 (Optional) Only required if working outside a fume hood (not recommended).

Waste Classification & Regulatory Logic

Proper classification is the prerequisite for legal disposal.[1]

  • RCRA Status (US EPA):

    • P-List/U-List: This specific CAS is not currently listed on the EPA P-list (acutely toxic) or U-list (toxic).[1]

    • Characteristic Waste: If in aqueous solution with pH

      
       2, it is D002 (Corrosive) .[1]
      
    • Generator Knowledge: Due to the pyrazolo-pyridine scaffold's use in pharmacophores, treat as Toxic and Irritant for waste profiling.[1]

  • Segregation Rule:

    • Store With: Organic Acids (e.g., Benzoic acid, Acetic acid).[1]

    • Incompatible With: Oxidizers (Nitric acid), Bases (Sodium hydroxide), and Cyanides.

Disposal Workflow: Step-by-Step

This workflow ensures compliance with local, state, and federal regulations.[1]

Scenario A: Solid Waste (Pure Powder)
  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid.[1]

  • Transfer: Transfer the solid chemically into the container inside a fume hood.

  • Labeling: Attach a hazardous waste tag immediately.[1][7]

    • Constituents: "5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid" (Do not use abbreviations).[1][2]

    • Hazards: Check "Toxic" and "Irritant".[1]

  • Storage: Cap tightly. Place in the "Solid Organic Waste" satellite accumulation area.[1]

Scenario B: Liquid Waste (Reaction Mixtures/HPLC Waste)
  • Segregation: Do not mix with halogenated solvents if possible (keeps disposal costs lower), unless the reaction solvent was halogenated (e.g., DCM).

  • Container: Use a solvent safety can or chemically resistant glass bottle (e.g., Amber Winchester).[1]

  • Labeling: List all solvents (e.g., "Methanol 90%, 5-Methoxypyrazolo... 10%").

  • pH Check: If the solution is aqueous, check pH. If < 2, mark as "Corrosive".[1][8]

Visual Workflow: Disposal Decision Tree

DisposalWorkflow Start Waste Generation: 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid StateCheck Physical State? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidContainer Select Wide-Mouth HDPE or Glass Jar Solid->SolidContainer LiquidSeg Solvent Base? Liquid->LiquidSeg Label Apply Hazardous Waste Label (Full Chemical Name + Hazards) SolidContainer->Label OrgSolvent Organic Solvent (MeOH, DMSO, etc.) LiquidSeg->OrgSolvent AqSolvent Aqueous Solution LiquidSeg->AqSolvent OrgContainer Carboy/Bottle (Organic Waste Stream) OrgSolvent->OrgContainer AqCheck Check pH AqSolvent->AqCheck OrgContainer->Label Corrosive pH <= 2 Mark 'Corrosive' AqCheck->Corrosive NonCorrosive pH > 2 Mark 'Toxic/Irritant' AqCheck->NonCorrosive Corrosive->Label NonCorrosive->Label Storage Satellite Accumulation Area (Secondary Containment) Label->Storage Vendor EHS / Vendor Pickup (Incineration) Storage->Vendor

Caption: Logic flow for determining the correct waste stream and containerization based on physical state and solvent composition.

Emergency Procedures: Spill Response

In the event of an accidental release, immediate action prevents exposure and contamination.

Spill Response Diagram

SpillResponse Spill Spill Detected Assess Assess Volume & Threat (Dust vs. Liquid) Spill->Assess Minor Minor Spill (< 50g or < 100mL) Assess->Minor Major Major Spill (> 50g or High Dust) Assess->Major PPE Don PPE: Gloves, Goggles, Lab Coat Minor->PPE Evacuate Evacuate Area Call EHS/Emergency Major->Evacuate Contain Containment: Cover with wet paper towels (prevents dust) PPE->Contain Clean Cleanup: Scoop into bag/jar Wipe 3x with soap/water Contain->Clean Dispose Label as HazWaste Clean->Dispose

Caption: Protocol for distinguishing between minor spills (manageable by lab staff) and major spills (requiring professional intervention).

Specific Cleanup Steps (Minor Spill):

  • Dampen: If the spill is dry powder, gently cover with paper towels dampened with water or a specific neutralizer (like dilute sodium bicarbonate) to prevent dust generation.[1] Do not dry sweep.

  • Scoop: Use a plastic scoop or dustpan to collect the wet slurry.[1]

  • Decontaminate: Wipe the surface three times with soap and water.[1]

  • Disposal: Place all cleanup materials (towels, gloves, scoop) into a hazardous waste bag/container.

References

  • PubChem. (n.d.).[1] Compound Summary: Pyrazolo[1,5-a]pyridine-2-carboxylic acid.[1][2][3][4][5] National Library of Medicine.[1] Retrieved from [Link]

  • University of Washington EH&S. (n.d.).[1] Organic Acid Standard Operating Procedure. Retrieved from [Link]

  • US EPA. (n.d.).[1] Hazardous Waste Codes (RCRA).[1][8][9] Retrieved from [Link]

Sources

Handling

Definitive Guide to Personal Protective Equipment for Handling 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 5-Methoxypyrazolo[1,5-a...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide, compiled from the perspective of a Senior Application Scientist, provides essential, in-depth guidance on the appropriate Personal Protective Equipment (PPE) for this compound, ensuring both personal safety and the integrity of your research.

Hazard Analysis: Understanding the Risks

5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound with several functional groups that inform its potential reactivity and toxicity. Safety data for this specific molecule indicates it is classified with the GHS07 pictogram and a "Warning" signal word. This corresponds to the following hazard statements:

  • H302: Harmful if swallowed[1].

  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation[1].

The structural components, a pyrazolopyridine core and a carboxylic acid moiety, are consistent with these hazards. Pyridine derivatives can be harmful if inhaled, and carboxylic acids are often associated with skin and eye irritation[2][3]. Therefore, the primary routes of exposure to mitigate are dermal contact, ocular contact, and inhalation.

Core Principles of Protection: A Multi-Layered Approach

Effective protection from chemical hazards is not reliant on a single piece of equipment but on a systematic approach encompassing engineering controls, administrative controls, and finally, personal protective equipment.

  • Engineering Controls: The first and most effective line of defense is to handle 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure[2][4].

  • Administrative Controls: Adherence to standard operating procedures (SOPs) and proper training are crucial. All personnel handling this compound must be familiar with its hazards and the emergency procedures.

  • Personal Protective Equipment (PPE): PPE serves as the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical and must be based on a thorough risk assessment.

Personal Protective Equipment (PPE) Protocol

The following table summarizes the minimum required PPE for handling 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid.

Body Part Required PPE Rationale
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles are essential to protect against splashes that can cause serious eye irritation[5][6]. A face shield provides an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a high splash potential[5][7].
Skin/Body Laboratory Coat (fully buttoned with sleeves rolled down)A lab coat protects the skin and personal clothing from accidental spills and contamination[5][7][8].
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin irritation, it is mandatory to wear gloves[4][5]. Nitrile gloves are a common and effective choice for incidental contact with many chemicals[6]. For prolonged handling, consider double-gloving or using thicker, more resistant gloves. Always inspect gloves for damage before use and remove them before touching surfaces outside the immediate work area[7][8].
Respiratory N95 Respirator (if handling outside a fume hood)While primary handling should occur in a fume hood, an N95 respirator may be necessary for weighing solid material or in situations where aerosolization is possible and engineering controls are insufficient[5].
Step-by-Step Operational and Disposal Plans

4.1. Pre-Operational Checks:

  • Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly (check airflow monitor).

  • Gather all necessary PPE: Have all required PPE readily available and in good condition.

  • Locate Emergency Equipment: Be aware of the location and proper use of the nearest safety shower, eyewash station, and fire extinguisher.

4.2. Operational Procedures:

  • Don PPE: Put on your lab coat, followed by safety goggles, and then gloves. If a face shield is required, it should be worn over the safety goggles.

  • Handling the Compound: Conduct all manipulations of 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid within the fume hood.

  • Avoid Inhalation: Handle the solid material carefully to avoid creating dust.

  • Prevent Contact: Use appropriate lab equipment (spatulas, weighing paper) to avoid direct contact with the compound.

4.3. Post-Operational and Disposal Plan:

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.

  • Waste Disposal: Pyridine and its derivatives are classified as hazardous waste and must not be disposed of down the drain or in regular trash[2][4][9].

    • Collect all waste, including contaminated consumables (gloves, weighing paper, pipette tips), in a designated, compatible, and clearly labeled hazardous waste container[4].

    • The label should include "Hazardous Waste" and the full chemical name: "5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid"[4].

    • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials like strong oxidizers and acids[2][4].

  • Doffing PPE: Remove PPE in the reverse order it was put on (gloves first, then face shield, goggles, and lab coat). Dispose of single-use gloves in the hazardous waste container. Wash hands thoroughly with soap and water after removing gloves.

  • Consult EHS: It is imperative to consult with your institution's Environmental Health & Safety (EHS) department for specific disposal guidelines, as regulations can vary[4].

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[10]. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[10].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Visualizing the PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate PPE when handling 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid.

PPE_Workflow start Start: Handling 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid in_fume_hood Is the procedure performed in a certified chemical fume hood? start->in_fume_hood splash_risk Is there a significant risk of splashing? in_fume_hood->splash_risk Yes consult_ehs Consult Institutional EHS for specialized procedures in_fume_hood->consult_ehs No ppe_base Minimum PPE: - Lab Coat - Safety Goggles - Nitrile/Neoprene Gloves splash_risk->ppe_base No add_faceshield Add Face Shield splash_risk->add_faceshield Yes aerosol_risk Is there a risk of aerosol or dust generation? add_respirator Add N95 Respirator aerosol_risk->add_respirator Yes end_procedure Proceed with Caution aerosol_risk->end_procedure No ppe_base->aerosol_risk add_faceshield->ppe_base add_respirator->end_procedure

Caption: PPE selection workflow for handling 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid.

References

  • Benchchem. (n.d.). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • National Center for Biotechnology Information. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine.
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • Agency for Toxic Substances and Disease Registry. (1992, September). TOXICOLOGICAL PROFILE FOR PYRIDINE.
  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
  • The Ohio State University Department of Chemistry and Biochemistry. (n.d.). Personal Protective Equipment.
  • Office of the Vice Chancellor for Research. (n.d.). Personal Protective Equipment | EHS.
  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • AstaTech, Inc. (2025, August 11). 5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid Safety Data Sheet.
  • ASP Basilicata. (n.d.). 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid.

Sources

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